molecular formula C7H5F2NO2 B1278702 4-Amino-2,6-difluorobenzoic acid CAS No. 154314-62-2

4-Amino-2,6-difluorobenzoic acid

Cat. No.: B1278702
CAS No.: 154314-62-2
M. Wt: 173.12 g/mol
InChI Key: RZYUIHNYUYKPOQ-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUIHNYUYKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301119
Record name 4-Amino-2,6-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154314-62-2
Record name 4-Amino-2,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154314-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,6-difluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 4-Amino-2,6-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic transformations, including experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide outlines a two-step synthesis beginning with the nitration of 2,6-difluorobenzoic acid, followed by the reduction of the resulting nitro intermediate.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Nitration: Electrophilic aromatic substitution of 2,6-difluorobenzoic acid to introduce a nitro group at the C4 position, yielding 4-nitro-2,6-difluorobenzoic acid.

  • Reduction: Subsequent reduction of the nitro group to an amino group to afford the final product, this compound.

Synthesis_Pathway Start 2,6-Difluorobenzoic Acid Intermediate 4-Nitro-2,6-difluorobenzoic Acid Start->Intermediate HNO3, H2SO4 Final This compound Intermediate->Final Reduction (e.g., H2/Pd-C or Sn/HCl)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,6-difluorobenzoic Acid

The nitration of 2,6-difluorobenzoic acid is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The strong directing effects of the two ortho,para-directing fluorine atoms and the meta-directing carboxylic acid group favor the introduction of the nitro group at the 4-position.

Nitration_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Purification H2SO4 Conc. H2SO4 Mix Nitrating Mixture H2SO4->Mix Cool to 0-5 °C HNO3 Conc. HNO3 HNO3->Mix Add dropwise, <10 °C Reaction Reaction Mixture Start 2,6-Difluorobenzoic Acid in conc. H2SO4 Start->Reaction Add Nitrating Mixture dropwise, 0-10 °C Stir Stir at 0-10 °C for 30 min Reaction->Stir Warm Allow to warm to RT, stir for 1-3 h Stir->Warm Quench Pour onto ice-water Filter Filter precipitate Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry Purify Recrystallize (optional) Dry->Purify

Figure 2: Experimental workflow for the nitration of 2,6-difluorobenzoic acid.

Methodology:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, concentrated sulfuric acid (2.0 - 3.0 equivalents) is cooled to 0-5 °C in an ice bath. Concentrated nitric acid (1.1 - 1.5 equivalents) is added dropwise to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: 2,6-Difluorobenzoic acid (1.0 equivalent) is dissolved in a separate portion of concentrated sulfuric acid and cooled to 0-5 °C. The prepared nitrating mixture is then added dropwise to the solution of 2,6-difluorobenzoic acid, ensuring the internal temperature is maintained between 0 and 10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The crude 4-nitro-2,6-difluorobenzoic acid is dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield
2,6-Difluorobenzoic Acid158.101.0>98%-
4-Nitro-2,6-difluorobenzoic Acid203.10->95% (crude)80-90%
Step 2: Synthesis of this compound

The reduction of the nitro group in 4-nitro-2,6-difluorobenzoic acid to an amino group can be accomplished by several methods. Two common and effective methods are catalytic hydrogenation and reduction using tin(II) chloride.

This method is generally clean and high-yielding.

Hydrogenation_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Start 4-Nitro-2,6-difluorobenzoic Acid Reactor Parr Hydrogenator Start->Reactor Solvent Methanol or Ethanol Solvent->Reactor Catalyst Pd/C (5-10 mol%) Catalyst->Reactor React Pressurize with H2 (30-50 psi) Reactor->React Heat Heat to 40-60 °C React->Heat Stir Stir until H2 uptake ceases Heat->Stir Cool Cool to RT Filter Filter through Celite to remove catalyst Cool->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Recrystallize (optional) Concentrate->Purify

Figure 3: Experimental workflow for the catalytic hydrogenation of 4-nitro-2,6-difluorobenzoic acid.

Methodology:

  • Reaction Setup: 4-Nitro-2,6-difluorobenzoic acid (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is sealed and purged with nitrogen, followed by hydrogen. The reaction mixture is then stirred under a hydrogen atmosphere (typically 30-50 psi) at a temperature of 40-60 °C. The reaction is monitored by the uptake of hydrogen.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield
4-Nitro-2,6-difluorobenzoic Acid203.101.0>95%-
This compound173.12->98%>95%

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Methodology:

  • Reaction Setup: 4-Nitro-2,6-difluorobenzoic acid (1.0 equivalent) is suspended in a solvent such as ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) is added.

  • Reaction: The mixture is heated to reflux (typically 50-78 °C) and stirred for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is diluted with water and the pH is carefully adjusted to 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.

  • Purification: The mixture is filtered to remove the tin salts. The aqueous layer of the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Recrystallization can be performed for further purification.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield
4-Nitro-2,6-difluorobenzoic Acid203.101.0>95%-
This compound173.12->95%85-95%

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving nitration and subsequent reduction. The choice of reduction method can be tailored based on the available equipment and desired purity profile. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Researchers should always adhere to proper laboratory safety procedures when handling the strong acids and flammable solvents involved in these reactions.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a greater availability of data for 2-Amino-4,6-difluorobenzoic acid (CAS No. 126674-77-9) as opposed to its isomer, 4-Amino-2,6-difluorobenzoic acid (CAS No. 154314-62-2)[1][][3][4][5]. Consequently, this technical guide will focus on the physicochemical properties of the 2-Amino isomer.

Introduction

2-Amino-4,6-difluorobenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development.[6] Its structure, featuring an amino group, a carboxylic acid, and two fluorine atoms on the benzene ring, imparts unique electronic and conformational properties. These characteristics can influence a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block in the synthesis of novel bioactive molecules, including pharmaceuticals and agrochemicals.[6][7] An understanding of its core physicochemical properties is therefore essential for researchers and scientists in the field.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-Amino-4,6-difluorobenzoic acid are summarized below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.

PropertyValueTypeSource
Molecular Formula C₇H₅F₂NO₂-[6][8]
Molecular Weight 173.12 g/mol -[6][8][9]
Melting Point 198-202 °CExperimental[10]
202-204 °CExperimental[7]
Boiling Point 305.8 ± 42.0 °CPredicted[9][10][11]
Density 1.536 g/cm³Predicted[9][10][11]
pKa 3.95 ± 0.10Predicted[7][11]
LogP 1.2452Calculated[8]
1.5Calculated (XLogP3)[12]
Appearance Pale yellow solid / Light yellow/gold-[6][7]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic compounds like 2-Amino-4,6-difluorobenzoic acid.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[13]

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[13][14][15]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[15]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid has liquefied. The melting point is reported as the T1-T2 range.[16]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[17][18] For high-melting solids, this determination is less common but can be performed under reduced pressure. A common laboratory method for small sample volumes is the capillary method.

Protocol:

  • Sample Preparation: A few milliliters of the liquid compound are placed in a small test tube or fusion tube.[17][19]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[19][20] The test tube is then attached to a thermometer and heated in a suitable bath (e.g., oil bath or aluminum block).[19]

  • Heating and Observation: The bath is heated gently. As the liquid's boiling point is approached and exceeded, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[18]

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[18][21]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized.[22] Potentiometric titration is a precise and common method for its determination.[23][24]

Protocol:

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent (often a water-cosolvent mixture) at a known concentration (e.g., 1 mM).[23][25] The ionic strength of the solution is kept constant using an electrolyte like KCl (e.g., 0.15 M).[25]

  • Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[25]

  • Titration: The sample solution is placed in a vessel with a magnetic stirrer and the calibrated pH electrode is immersed. The solution is titrated with small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[23][25]

  • Data Analysis: The pH is recorded after each addition of the titrant. The resulting data of pH versus the volume of titrant added is plotted, generating a titration curve. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point.[23][24]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its differential solubility in a biphasic system, typically n-octanol and water.[26] The shake-flask method is the traditional and most reliable technique for this measurement.[27][28]

Protocol:

  • Phase Saturation: n-octanol is saturated with water (or a pH 7.4 phosphate buffer for LogD determination), and the water (or buffer) is saturated with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate.[27][29]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask or vial.[27]

  • Equilibration: The mixture is shaken vigorously for a set period and then left to stand, often overnight, to ensure that equilibrium is reached and the two phases have fully separated.[26]

  • Quantification: The concentration of the compound in each phase (the n-octanol and aqueous layers) is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[27]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[26][28]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the key physicochemical properties discussed.

G cluster_0 Compound Acquisition & Purity Check cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Obtain/Synthesize 2-Amino-4,6-difluorobenzoic acid B Purity Assessment (e.g., HPLC, NMR) A->B C Melting Point (Capillary Method) B->C D Boiling Point (Capillary Method) B->D E pKa (Potentiometric Titration) B->E F LogP (Shake-Flask Method) B->F G Compile & Analyze Data C->G D->G E->G F->G H Technical Guide / Report G->H

Caption: Workflow for determining key physicochemical properties.

References

Spectroscopic Profile of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-2,6-difluorobenzoic acid. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document focuses on predicted data derived from analogous structures and spectroscopic principles. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this molecule in fields such as medicinal chemistry and materials science.

Data Presentation

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are estimations and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~13.0Broad Singlet-COOH
~6.2 - 6.4Doublet of TripletsH-3, H-5
~6.0Broad Singlet-NH₂

Note: The chemical shift of the acidic proton (-COOH) and the amine protons (-NH₂) can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C=O
~160 (d, ¹JCF)C-2, C-6
~150C-4
~105 (d, ³JCF)C-1
~95 (t, ²JCF)C-3, C-5

Note: The carbon signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling. The signals for carbons adjacent to the fluorinated carbons will appear as triplets.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (Carboxylic acid)
3300 - 3100MediumN-H stretch (Amine)
1700 - 1670StrongC=O stretch (Carboxylic acid)
1630 - 1600MediumN-H bend (Amine)
1600 - 1550MediumC=C stretch (Aromatic)
1300 - 1200StrongC-O stretch (Carboxylic acid)
1200 - 1100StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
173[M]⁺ (Molecular Ion)
156[M-OH]⁺
128[M-COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum.

    • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. If necessary, employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

    • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_output Final Output Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Chemical Shifts, Coupling Constants IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Fragmentation Report Comprehensive Technical Report Structure_Elucidation->Report

A generalized workflow for spectroscopic analysis.

Determining the Solubility Profile of 4-Amino-2,6-difluorobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility profile of 4-Amino-2,6-difluorobenzoic acid in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this particular compound, this document focuses on providing robust experimental protocols and data presentation frameworks that will enable researchers to generate this critical information in-house. The guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation.

Introduction

This compound is a fluorinated aromatic compound of interest in pharmaceutical and materials science research. Its solubility in various organic solvents is a critical parameter that influences its utility in chemical synthesis, formulation development, and biological assays. A well-defined solubility profile is essential for process optimization, ensuring reproducible experimental outcomes, and developing effective delivery systems. This guide outlines the necessary steps to systematically determine and present the solubility of this compound.

Predicted Solubility Characteristics

Based on the solubility of structurally similar compounds, such as other fluorinated and aminated benzoic acid derivatives, this compound is anticipated to exhibit higher solubility in polar aprotic and polar protic solvents. For instance, the related compound 2-amino-5-fluorobenzoic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[1]. Specifically, its solubility is reported to be approximately 20 mg/mL in ethanol and about 30 mg/mL in DMSO and DMF[1]. While these values provide a useful reference, experimental determination for this compound is imperative for accurate data.

Quantitative Solubility Data Presentation

A systematic approach to presenting solubility data is crucial for easy interpretation and comparison. The following table structure is recommended for summarizing the experimentally determined solubility of this compound.

Table 1: Experimentally Determined Solubility of this compound in Selected Organic Solvents at Ambient Temperature (25 °C)

SolventSolvent PolarityDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)Method of Analysis
Hypothetical Data
N,N-Dimethylformamide (DMF)Polar Aprotic36.7[Insert Value][Insert Value]HPLC-UV
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7[Insert Value][Insert Value]HPLC-UV
MethanolPolar Protic32.7[Insert Value][Insert Value]HPLC-UV
EthanolPolar Protic24.5[Insert Value][Insert Value]HPLC-UV
AcetonePolar Aprotic20.7[Insert Value][Insert Value]HPLC-UV
IsopropanolPolar Protic19.9[Insert Value][Insert Value]HPLC-UV
AcetonitrilePolar Aprotic37.5[Insert Value][Insert Value]HPLC-UV
Tetrahydrofuran (THF)Polar Aprotic7.6[Insert Value][Insert Value]HPLC-UV
Ethyl AcetateModerately Polar6.0[Insert Value][Insert Value]HPLC-UV
Dichloromethane (DCM)Nonpolar9.1[Insert Value][Insert Value]HPLC-UV
TolueneNonpolar2.4[Insert Value][Insert Value]HPLC-UV
HexaneNonpolar1.9[Insert Value][Insert Value]HPLC-UV

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Experimental Protocols for Solubility Determination

The following protocols describe the standard "shake-flask" method for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (purity ≥98%)

  • Organic solvents (HPLC grade or equivalent)

  • Deionized water

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • HPLC system with a UV detector and a suitable C18 column

Preparation of Saturated Solutions (Shake-Flask Method)
  • Sample Preparation : Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition : Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

  • Equilibration : Securely cap the vials and place them on an orbital shaker or rotator. Agitate the mixtures at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sample Filtration : Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered saturated solution into a clean vial for analysis. This step is critical to remove any undissolved microparticles.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., methanol or a mixture of the mobile phase). These standards will be used to generate a calibration curve.

  • Preparation of Samples for Analysis : Accurately dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis : Inject the prepared standard solutions and the diluted sample solutions into the HPLC system. A reversed-phase C18 column is typically suitable for the analysis of aromatic acids. The mobile phase composition and detection wavelength should be optimized for this compound.

  • Data Analysis : Construct a calibration curve by plotting the peak area (or height) from the chromatograms of the standard solutions against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample solutions.

  • Calculation of Solubility : Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in that specific solvent.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the solubility determination process.

Solubility_Determination_Workflow start Start: Obtain Pure This compound prep_sample Prepare Samples: Add excess solid to vials with known solvent volume start->prep_sample equilibrate Equilibrate: Agitate at constant temperature (e.g., 24-48 hours) prep_sample->equilibrate settle Settle: Allow undissolved solid to sediment equilibrate->settle filter Filter Supernatant: Remove undissolved particles settle->filter hplc_analysis HPLC Analysis: Inject standards and diluted samples filter->hplc_analysis prep_standards Prepare HPLC Standards: Known concentrations for calibration curve prep_standards->hplc_analysis data_analysis Data Analysis: Generate calibration curve and determine concentration hplc_analysis->data_analysis calc_solubility Calculate Solubility: Account for dilution factor data_analysis->calc_solubility end End: Report Solubility Profile (e.g., in mg/mL and mol/L) calc_solubility->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a framework for researchers to systematically determine and report the solubility profile of this compound in various organic solvents. By following the detailed experimental protocols and data presentation guidelines, scientists and drug development professionals can generate the reliable and comparable data necessary to advance their research and development activities. The provided workflow diagram offers a clear visual aid for implementing these procedures in a laboratory setting.

References

An In-depth Technical Guide to 4-Amino-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2,6-difluorobenzoic acid, with the CAS number 154314-62-2, is a fluorinated aromatic compound of significant interest to the pharmaceutical and life sciences industries. The strategic placement of fluorine atoms on the benzoic acid backbone imparts unique physicochemical properties that make it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and, where available, the technical data and potential applications of this compound. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on closely related fluorinated benzoic acid derivatives to provide a broader context for its potential utility in drug discovery and development.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierWebsiteNotes
BLD Pharm--INVALID-LINK--Offers the compound and provides basic physicochemical properties.[1]
BOC Sciences--INVALID-LINK--Lists the compound as a useful research chemical.[]
Appchem--INVALID-LINK--Provides the molecular formula, weight, and MDL number.[3]
Arctom--INVALID-LINK--Sells the compound in flexible and larger sizes.[4]
CymitQuimica--INVALID-LINK--Mentions its use in the preparation of amides.[5]

Physicochemical Properties

While detailed experimental data for this compound is not widely published, the following table summarizes its basic properties based on supplier information.

PropertyValueSource
CAS Number 154314-62-2Multiple Suppliers
Molecular Formula C₇H₅F₂NO₂Appchem[3]
Molecular Weight 173.12 g/mol BLD Pharm[1]
Appearance Not specified-
Purity Varies by supplier-

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[6] Fluorinated benzoic acids, in particular, serve as versatile scaffolds in the synthesis of a wide range of biologically active molecules.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds explored for various therapeutic applications. For instance, aminobenzoic acids are recognized as important building blocks for anticancer, anti-inflammatory, and antimicrobial agents.[7][8] The presence of two fluorine atoms ortho to the carboxylic acid group in this compound can significantly influence its acidity and conformational preferences, which can be exploited in the design of targeted therapies, such as kinase inhibitors.[9][10]

Hypothetical Role in Kinase Inhibition

Many kinase inhibitors incorporate fluorinated aromatic moieties to enhance their binding to the ATP-binding pocket of kinases. The fluorine atoms can form favorable interactions with the protein backbone and influence the overall conformation of the inhibitor. The general structure of this compound provides a scaffold that could be elaborated to target specific kinases.

Below is a conceptual diagram illustrating a potential drug discovery workflow starting from a fluorinated benzoic acid building block.

G Conceptual Drug Discovery Workflow cluster_0 Scaffold Selection cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical Development Scaffold This compound Library Combinatorial Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening (HTS) Identification of 'Hits' Library->Screening Assay Optimization Lead Optimization (SAR) Improved Potency & Selectivity Screening:f1->Optimization:f0 Structure-Activity Relationship Preclinical In vivo Efficacy & Toxicology Candidate Drug Optimization:f1->Preclinical:f0 Selection

Caption: Conceptual workflow for drug discovery using this compound.

Experimental Protocols (Exemplary)

Due to the lack of specific published experimental protocols for this compound, the following sections provide generalized procedures for the synthesis of related aminobenzoic acid derivatives. These are intended to serve as a starting point for researchers, who will need to adapt and optimize them for the specific target compound.

General Procedure for the Synthesis of Substituted Aminobenzoic Acids

The synthesis of aminobenzoic acid derivatives often involves the reduction of a corresponding nitrobenzoic acid precursor.

Materials:

  • Substituted nitrobenzoic acid

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid or base for workup (e.g., HCl, NaHCO₃)

Exemplary Protocol (Reduction of a Nitrobenzoic Acid):

  • Dissolve the substituted nitrobenzoic acid in a suitable solvent (e.g., ethanol).

  • Add the reducing agent (e.g., a catalytic amount of Pd-C).

  • Pressurize the reaction vessel with hydrogen gas or add a chemical source of hydrogen.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired aminobenzoic acid.

General Procedure for Amide Coupling

The amino group of this compound can be acylated to form amides, a common functional group in many drug molecules.

Materials:

  • This compound

  • Carboxylic acid or acyl chloride

  • Coupling agent (e.g., HATU, HBTU) or a base (e.g., triethylamine) if starting from an acyl chloride

  • Solvent (e.g., DMF, DCM)

Exemplary Protocol (Amide bond formation):

  • To a solution of this compound in an anhydrous solvent (e.g., DMF), add the carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates a general workflow for the synthesis and purification of a derivative.

G General Synthetic and Purification Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Amide Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure Compound Analysis->Final

Caption: General workflow for the synthesis and purification of a derivative.

Conclusion

This compound is a commercially available building block with significant potential in drug discovery and medicinal chemistry. While specific biological data and detailed experimental protocols for this compound are limited in the public domain, its structural features suggest its utility in the synthesis of novel therapeutic agents. The information provided in this guide, including supplier details and generalized experimental procedures for related compounds, serves as a valuable resource for researchers and scientists interested in utilizing this and similar fluorinated scaffolds in their research endeavors. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 4-Amino-2,6-difluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and understanding the reactivity of its amino functionality is crucial for its effective utilization in synthetic chemistry.

Introduction to this compound

This compound (CAS No. 154314-62-2) is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with an amino group at the 4-position and two fluorine atoms at the 2- and 6-positions. The presence of these functional groups imparts a unique electronic character to the molecule, significantly influencing the reactivity of the amino group. This guide will delve into the electronic effects governing this reactivity and explore key synthetic transformations involving the amino group.

Electronic Effects on the Amino Group's Reactivity

The reactivity of the amino group in this compound is primarily dictated by the interplay of inductive and resonance effects from the fluorine and carboxylic acid substituents.

  • Inductive Effects: Fluorine is the most electronegative element, and its presence at the ortho-positions to the carboxylic acid group results in a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and reduces the electron density on the amino group.

  • Resonance Effects: The amino group is an electron-donating group through resonance (+R), which can increase the electron density on the aromatic ring. However, the strong inductive effects of the fluorine atoms and the electron-withdrawing nature of the carboxylic acid group counteract this effect, leading to a net decrease in the nucleophilicity of the amino group compared to aniline.

The reduced electron density on the nitrogen atom makes the amino group less basic and less nucleophilic. This has significant implications for its participation in various chemical reactions.

Quantitative Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₅F₂NO₂-
Molecular Weight 173.12 g/mol [2]
Predicted pKa (Conjugate acid of amino group) ~3.95[3]
Predicted pKa (Carboxylic acid) -Not available
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
Predicted logP 1.2452[2]

Note: The pKa values are predicted and should be considered as estimates. Experimental verification is recommended.

Key Synthetic Reactions of the Amino Group

The amino group of this compound can undergo a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules. The following sections detail the methodologies for key reactions.

Acylation

Acylation of the amino group to form an amide is a common transformation. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting amide is significantly less basic and nucleophilic than the parent amine.

General Experimental Protocol for Acylation:

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Alkylation

N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, due to the reduced nucleophilicity of the amino group, harsher reaction conditions may be required compared to the alkylation of more electron-rich anilines. Over-alkylation to form the tertiary amine is a potential side reaction that needs to be controlled.

General Experimental Protocol for Alkylation:

  • Combine this compound, the alkyl halide, and a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Diazotization and Sandmeyer Reactions

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[1][5][6]

General Experimental Protocol for Diazotization:

  • Suspend this compound in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent reaction.

General Experimental Protocol for Sandmeyer Reaction (e.g., Chlorination):

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid (e.g., HCl).

  • Cool this mixture to 0-5 °C.

  • Slowly add the freshly prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Nitrogen gas evolution is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure completion.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by distillation, recrystallization, or column chromatography.

Diazotization_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, H⁺ 0-5 °C Aryl Halide Aryl Halide Diazonium Salt->Aryl Halide CuX (X = Cl, Br) Δ

Diazotization and subsequent Sandmeyer reaction pathway.
Palladium-Catalyzed Cross-Coupling Reactions

The amino group can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This reaction is a powerful tool for the synthesis of arylamines.

The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.[7][8]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the aryl halide or triflate, this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative Addition->Ar-Pd(II)(X)L₂ Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-NR₂ Ligand Exchange Ligand Exchange Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ Ligand Exchange->Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(X)L₂->Ligand Exchange R₂NH, Base Ar-Pd(II)(NR₂)L₂->Reductive Elimination Ar-X Ar-X R₂NH R₂NH Ar-NR₂ Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The amino group of this compound, while deactivated by the strong electron-withdrawing effects of the ortho-fluorine atoms and the carboxylic acid group, remains a versatile functional group for a variety of synthetic transformations. Its ability to undergo acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions makes it a valuable synthon in the development of novel pharmaceuticals and functional materials. The general protocols provided in this guide serve as a starting point for the synthesis of derivatives of this compound, with the understanding that optimization may be necessary to achieve desired outcomes. A thorough understanding of the electronic properties of this molecule is key to successfully employing it in complex synthetic strategies.

References

The Impact of Fluorine Substitution on the Acidity of 4-Amino-2,6-difluorobenzoic Acid: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the structural and electronic factors influencing the acidity of 4-Amino-2,6-difluorobenzoic acid. Prepared for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with comparative data to elucidate the nuanced effects of fluorine and amino substitution on a benzoic acid scaffold.

Executive Summary

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug design and development, influencing solubility, absorption, and receptor interaction. In this compound, the intrinsic acidity of the benzoic acid core is modulated by the competing electronic effects of two ortho-fluorine atoms and a para-amino group. The fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect (-I), which is expected to significantly increase acidity. Conversely, the amino group exhibits an electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I), generally leading to a decrease in the acidity of the carboxylic acid. This guide will dissect these electronic interactions to predict and rationalize the overall acidity of the title compound.

Theoretical Background: Substituent Effects on Acidity

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring can alter the electron density at the carboxylate group, thereby influencing the stability of this anion.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Highly electronegative atoms like fluorine pull electron density away from the ring and the carboxylate group, dispersing the negative charge of the anion and thus increasing its stability. A more stable conjugate base corresponds to a stronger acid (lower pKa).[1][2] This effect is strongest at the ortho position and diminishes with distance.[3]

  • Resonance (Mesomeric) Effect (+M/-M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

    • Electron-donating groups (+M) , such as the amino group (-NH₂), have lone pairs of electrons that can be delocalized into the ring. This increases electron density on the ring and at the carboxylate group, destabilizing the negative charge of the conjugate base and making the acid weaker (higher pKa).

    • Electron-withdrawing groups (-M) can delocalize electrons from the ring into the substituent, which would increase acidity. Halogens, including fluorine, can exhibit a weak +M effect due to their lone pairs, but for fluorine, the -I effect is overwhelmingly dominant.[3]

Analysis of Substituent Effects in this compound

In this compound, the substituents present a classic case of competing electronic effects.

  • 2,6-Difluoro Substitution: The two fluorine atoms at the ortho positions exert a strong -I effect.[3] This powerful electron withdrawal significantly stabilizes the carboxylate anion, thereby increasing the acidity of the molecule. The presence of two ortho-fluorines is expected to have a more pronounced acid-strengthening effect than a single fluorine substituent.

  • 4-Amino Substitution: The amino group at the para position exerts a strong +M effect, donating electron density into the aromatic ring through resonance. This effect increases the electron density at the carboxylate group, which destabilizes the conjugate base and decreases acidity. The amino group also has a -I effect, but its +M effect is generally more dominant in influencing the acidity of a para-substituted benzoic acid.

Overall Acidity: The net effect on the pKa of this compound will be a balance of these opposing forces. Given the potent acid-strengthening nature of two ortho-fluoro substituents, it is anticipated that their combined -I effect will outweigh the acid-weakening +M effect of the para-amino group. Therefore, this compound is predicted to be a stronger acid (have a lower pKa) than both benzoic acid and 4-aminobenzoic acid.

Quantitative Data Presentation

CompoundSubstituentspKa ValueReference
Benzoic AcidNone4.20[1][2]
4-Aminobenzoic Acid4-NH₂4.85 (for -COOH)[4][5]
2-Fluorobenzoic Acid2-F3.27[3]
2,6-Difluorobenzoic Acid2,6-di-F~2.34 (Predicted)[]
This compound 4-NH₂, 2,6-di-F Not Available (Predicted to be < 4.20)

Visualizing Electronic Effects and Workflows

The following diagrams, generated using Graphviz, illustrate the key electronic effects and a typical experimental workflow for pKa determination.

electronic_effects cluster_inductive Inductive Effect (-I) of Fluorine cluster_resonance Resonance Effect (+M) of Amino Group F Fluorine (highly electronegative) Ring_I Aromatic Ring F->Ring_I Withdraws σ-electrons Carboxylate_I Carboxylate Anion Ring_I->Carboxylate_I Disperses negative charge Increased Anion Stability Increased Anion Stability Carboxylate_I->Increased Anion Stability Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Increased Anion Stability->Increased Acidity (Lower pKa) NH2 Amino Group (lone pair) Ring_R Aromatic Ring NH2->Ring_R Donates π-electrons Carboxylate_R Carboxylate Anion Ring_R->Carboxylate_R Concentrates negative charge Decreased Anion Stability Decreased Anion Stability Carboxylate_R->Decreased Anion Stability Decreased Acidity (Higher pKa) Decreased Acidity (Higher pKa) Decreased Anion Stability->Decreased Acidity (Higher pKa)

Caption: Competing electronic effects on the benzoate anion.

pka_determination_workflow start Start: Prepare Analyte Solution calibrate Calibrate pH Meter with Standard Buffers start->calibrate titration Potentiometric Titration with Standardized Base (e.g., NaOH) calibrate->titration data Record pH vs. Volume of Titrant titration->data plot Plot Titration Curve (pH vs. Volume) data->plot h_equiv Determine Half-Equivalence Point plot->h_equiv pka pKa = pH at Half-Equivalence Point h_equiv->pka end End: Report pKa Value pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

The following is a generalized protocol for the determination of the pKa of an aromatic carboxylic acid like this compound using potentiometric titration.

6.1 Materials and Reagents

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, degassed water

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

6.2 Instrumentation

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

6.3 Procedure

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM. A co-solvent such as methanol or ethanol may be used if solubility is low, but the pKa value will then be for that specific solvent mixture.

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pKa.

  • Titration Setup:

    • Place a known volume (e.g., 50 mL) of the analyte solution into a beaker with a magnetic stir bar.

    • If necessary, add KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.1 M).

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Begin gentle stirring.

  • Titration Process:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

    • The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.

  • Replicates: Perform the titration in triplicate to ensure the reproducibility and accuracy of the result.

Conclusion

The acidity of this compound is governed by a delicate interplay of inductive and resonance effects from its substituents. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which is a dominant force in increasing the acidity. This is counteracted by the electron-donating resonance effect of the para-amino group, which tends to decrease acidity. Based on the analysis of these competing effects and comparison with related molecules, it is concluded that the acid-strengthening influence of the two fluorine atoms will likely prevail, making this compound a stronger acid than benzoic acid. The precise quantification of this effect awaits experimental determination of its pKa value.

References

Potential Derivatives of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential biological applications of derivatives of 4-Amino-2,6-difluorobenzoic acid. This fluorinated aromatic scaffold is a valuable starting material in medicinal chemistry, offering opportunities for the development of novel therapeutic agents. The presence of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this core attractive for drug design. This document provides an in-depth overview of key synthetic routes to ester and amide derivatives, supported by detailed experimental protocols and a summary of the biological activities of structurally related compounds.

Ester Derivatives: Synthesis and Properties

Esterification of this compound is a common first step for generating intermediates for further functionalization or for direct use in biological screening. The synthesis of alkyl esters can be readily achieved under acidic conditions.

Experimental Protocol: Synthesis of Ethyl 4-Amino-2,6-difluorobenzoate

This protocol is adapted from a known procedure for the synthesis of a similar compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.

  • To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (4 times).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude ethyl 4-amino-2,6-difluorobenzoate can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for Ester Derivatives

The following table summarizes key data for a representative methyl ester derivative.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-amino-2,6-difluorobenzoate191478-99-6C₈H₇F₂NO₂187.14

Amide Derivatives: Synthesis and Potential Biological Activity

The formation of amide bonds from this compound opens up a vast chemical space for generating diverse libraries of compounds for biological screening. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol: General Amide Coupling

This generalized protocol can be adapted for the synthesis of a wide range of amide derivatives.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • A coupling agent such as HATU (1.1 equivalents) or DCC (1.1 equivalents) with HOBt (1.1 equivalents)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the coupling agent(s) and the base.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, the work-up procedure will depend on the solvent and coupling agent used. Typically, for DMF, the reaction is diluted with water and the product is extracted with an organic solvent like ethyl acetate. For DCC, the dicyclohexylurea byproduct is filtered off.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

Potential Biological Activity: Antibacterial Agents

While specific biological data for amide derivatives of this compound is not widely available, structurally related 2,6-difluorobenzamide derivatives have shown potent antibacterial activity by inhibiting the FtsZ protein, a key component of the bacterial cell division machinery.[1] This suggests that amides derived from this compound could also exhibit similar antibacterial properties.

The table below presents the activity of some 3-substituted 2,6-difluorobenzamide derivatives as a reference for potential target activities.

Derivative ClassTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
3-chloroalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1
3-bromoalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1
3-alkyloxy-2,6-difluorobenzamideBacillus subtilis0.25-1
3-chloroalkoxy-2,6-difluorobenzamideStaphylococcus aureus<10
3-bromoalkoxy-2,6-difluorobenzamideStaphylococcus aureus<10
3-alkyloxy-2,6-difluorobenzamideStaphylococcus aureus<10

Data from a study on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Esterification_Pathway start This compound reagents Ethanol, H₂SO₄ (cat.) Reflux start->reagents product Ethyl 4-Amino-2,6-difluorobenzoate reagents->product

Caption: Synthetic pathway for the esterification of this compound.

Amide_Coupling_Pathway start This compound reagents R-NH₂ Coupling Agent (e.g., HATU) Base (e.g., DIPEA) start->reagents product N-substituted-4-amino- 2,6-difluorobenzamide reagents->product

Caption: General pathway for amide synthesis from this compound.

Conclusion

This compound serves as a versatile scaffold for the synthesis of a variety of ester and amide derivatives. The straightforward synthetic protocols outlined in this guide provide a foundation for the creation of compound libraries for drug discovery programs. The demonstrated antibacterial activity of structurally similar 2,6-difluorobenzamides highlights a promising therapeutic area for the derivatives of this compound. Further investigation into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

The Strategic Role of 4-Amino-2,6-difluorobenzoic Acid in Modern Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Fluorinated Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of therapeutic agents. Among the array of fluorinated building blocks, 4-Amino-2,6-difluorobenzoic acid stands out as a versatile and highly valuable precursor for the synthesis of a diverse range of bioactive molecules. Its unique trifunctional nature, featuring an aniline-like amino group, a carboxylic acid, and two fluorine atoms ortho to the amino group, provides a powerful platform for the construction of complex molecular architectures with enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the role of this compound in synthetic chemistry, with a focus on its application in the development of kinase inhibitors and other therapeutically relevant compounds.

Core Applications in Medicinal Chemistry

The presence of the difluoro substitution pattern in this compound profoundly influences its chemical reactivity and the properties of its derivatives. The fluorine atoms act as bioisosteres for hydrogen, modulating the electronic environment of the aromatic ring and influencing pKa values. This strategic fluorination can lead to improved drug efficacy and a more favorable pharmacokinetic profile.

Key areas where this compound serves as a critical building block include:

  • Kinase Inhibitors: The scaffold is particularly well-suited for the synthesis of ATP-competitive kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, while the carboxylic acid provides a handle for introducing further diversity to target other regions of the enzyme.

  • Heterocyclic Synthesis: The molecule is a valuable precursor for the synthesis of various heterocyclic systems, such as quinazolinones, which are prevalent in many biologically active compounds.

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, this building block is also utilized in the development of advanced agrochemicals and functional materials where the unique properties imparted by fluorine are advantageous.

Synthesis of Bioactive Molecules: Experimental Protocols and Data

The primary synthetic utility of this compound lies in its ability to undergo standard transformations of its amino and carboxylic acid functionalities, allowing for the construction of a wide array of derivatives.

Amide Bond Formation: A Gateway to Diversity

The most common initial transformation is the formation of an amide bond by coupling the carboxylic acid with a variety of amines. This reaction is a cornerstone of medicinal chemistry and provides a robust method for generating libraries of compounds for biological screening.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation: Cool the mixture to 0°C in an ice bath. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) to the solution and stir for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Slowly add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-amino-2,6-difluorobenzamide.

Table 1: Representative Data for Amide Coupling Reactions

Amine PartnerCoupling ReagentSolventReaction Time (h)Yield (%)
AnilineHATU/DIPEADMF485
4-FluoroanilineEDC/HOBtDCM1278
BenzylamineT3PEthyl Acetate692
PiperidinePyBOP/DIPEADMF288

Note: The data presented in this table are illustrative and based on typical yields for similar amide coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Spectroscopic Characterization:

The synthesized amides can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the difluorophenyl ring and the protons of the coupled amine. The amide N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide bond (typically in the range of 160-170 ppm) and the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

  • Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.

Synthesis of Heterocyclic Scaffolds: Quinazolinones

The N-acylated derivatives of this compound can serve as precursors for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

  • Acylation of the Amino Group: React this compound with an appropriate acylating agent (e.g., acetic anhydride) in a suitable solvent like pyridine to form the corresponding N-acyl derivative.

  • Cyclization: The resulting N-acyl-4-amino-2,6-difluorobenzoic acid is then subjected to cyclodehydration. This can be achieved by heating with a dehydrating agent such as polyphosphoric acid (PPA) or by using a milder method involving a condensing agent like phosphorus oxychloride (POCl₃).

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the desired quinazolinone.

Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The unique structural features of this compound make it an excellent starting point for the design of potent and selective kinase inhibitors.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT (inactive) STAT (inactive) JAK->STAT (inactive) Phosphorylates STAT-P (active dimer) STAT-P (active dimer) STAT (inactive)->STAT-P (active dimer) Dimerizes Gene Transcription Gene Transcription STAT-P (active dimer)->Gene Transcription Translocates & Activates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->JAK Inhibits ATP Binding Cytokine Cytokine Cytokine->Cytokine Receptor Binds

JAK-STAT Signaling Pathway Inhibition

Compounds derived from this compound can be designed to bind to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This inhibition blocks the downstream signaling cascade, leading to a therapeutic effect.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.

CDK_Pathway Cyclin Cyclin Cyclin-CDK Complex Cyclin-CDK Complex Cyclin->Cyclin-CDK Complex CDK CDK CDK->Cyclin-CDK Complex Substrate Protein (inactive) Substrate Protein (inactive) Cyclin-CDK Complex->Substrate Protein (inactive) Phosphorylates Substrate Protein-P (active) Substrate Protein-P (active) Substrate Protein (inactive)->Substrate Protein-P (active) Cell Cycle Progression Cell Cycle Progression Substrate Protein-P (active)->Cell Cycle Progression Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Cyclin-CDK Complex Inhibits ATP Binding

Methodological & Application

Application Notes and Protocols for N-acylation of 4-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 4-amino-2,6-difluorobenzoic acid, a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of two electron-withdrawing fluorine atoms decreases the nucleophilicity of the amino group, necessitating carefully optimized reaction conditions. The following protocols are based on established methodologies for the acylation of aromatic amines and are adapted for this specific substrate.

Introduction

This compound is a valuable building block in medicinal chemistry. N-acylation of the amino group is a fundamental step in the synthesis of a wide array of derivatives. This modification can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and is a common strategy in the development of novel therapeutic agents. The resulting N-acyl derivatives serve as crucial intermediates for the synthesis of more complex molecular architectures.

Three reliable methods for the N-acylation of this compound are presented below, employing either acyl chlorides, acid anhydrides, or peptide coupling reagents for amide bond formation.

Experimental Protocols

Protocol 1: Acylation using Acyl Chlorides

This is a highly efficient and widely used method for amide bond formation. A base is required to neutralize the hydrogen chloride (HCl) gas generated during the reaction.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Acylation using Acid Anhydrides

This method is particularly useful for acetylation, employing acetic anhydride. The reaction can be performed in pyridine, which acts as both a solvent and a base, or in an aqueous basic solution.

Method A: In Pyridine

Materials:

  • This compound

  • Acetic anhydride (1.1-1.2 equivalents)

  • Anhydrous Pyridine

  • Dichloromethane or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization.

Method B: Aqueous Conditions

Materials:

  • This compound

  • Acetic anhydride (1.1 equivalents)

  • Sodium acetate (1.2 equivalents)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In an Erlenmeyer flask, suspend this compound (1.0 eq) in deionized water.

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.

  • Add the sodium acetate solution to the suspension of the aminobenzoic acid.

  • To the resulting solution, add acetic anhydride (1.1 eq) and swirl to mix.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.[2]

Protocol 3: Acylation using EDC/HOBt Coupling

This method is advantageous for coupling carboxylic acids to the amino group of this compound, especially for more complex acyl groups where the corresponding acyl chloride or anhydride may not be readily available. The use of 1-hydroxybenzotriazole (HOBt) can reduce racemization and improve reaction efficiency.[3][4]

Materials:

  • This compound

  • Carboxylic acid of choice (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 equivalents)

  • Deionized water

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water and then brine to remove excess EDC and the urea by-product.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the key parameters for the N-acylation of this compound based on the described protocols.

ParameterProtocol 1 (Acyl Chloride)Protocol 2A (Anhydride/Pyridine)Protocol 2B (Anhydride/Aqueous)Protocol 3 (EDC/HOBt)
Acylating Agent Acyl ChlorideAcetic AnhydrideAcetic AnhydrideCarboxylic Acid
Base Triethylamine or PyridinePyridineSodium AcetateDIPEA or Et₃N
Solvent DCM or THFPyridineWaterDCM or DMF
Temperature 0 °C to RT0 °C to RTRT0 °C to RT
Reaction Time 4-12 hours2-4 hours1-2 hours12-24 hours
Purification Recrystallization/ColumnRecrystallizationRecrystallizationColumn Chromatography

Mandatory Visualizations

Experimental Workflow Diagrams

G Protocol 1: N-acylation using Acyl Chloride Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride dropwise add_base->add_acyl react Stir at RT for 4-12h add_acyl->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Column) concentrate->purify

Caption: Workflow for the N-acylation of this compound using an acyl chloride.

G Protocol 3: N-acylation using EDC/HOBt Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid, Amine, and HOBt in anhydrous DMF cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base add_edc Add EDC portion-wise add_base->add_edc react Stir at RT for 12-24h add_edc->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute wash Wash with Water and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: Workflow for the N-acylation of this compound using EDC/HOBt coupling.

Signaling Pathway / Logical Relationship Diagram

G Logical Relationship of Synthesis and Application cluster_synthesis Synthesis cluster_application Application in Drug Development start This compound reaction N-acylation Reaction start->reaction acyl Acylating Agent (Acyl Chloride, Anhydride, Carboxylic Acid) acyl->reaction product N-Acyl-4-amino-2,6-difluorobenzoic acid reaction->product intermediate Pharmaceutical Intermediate product->intermediate modification Further Chemical Modification intermediate->modification candidate Drug Candidate modification->candidate bioactivity Biological Activity Screening candidate->bioactivity

Caption: Logical relationship of synthesis and application in drug development.

References

Application Notes and Protocols for the Use of 4-Amino-2,6-difluorobenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, receptor affinity, and conformational rigidity.[1][2] 4-Amino-2,6-difluorobenzoic acid is a unique building block that can be introduced into peptide sequences to modulate their biological activity. The presence of two fluorine atoms on the aromatic ring can alter the electronic properties and conformation of the resulting peptide.[3] However, the successful incorporation of this sterically hindered and electronically deactivated amino acid into a growing peptide chain using solid-phase peptide synthesis (SPPS) presents specific challenges that require optimized protocols.[4][5]

These application notes provide a comprehensive overview of the strategies and detailed protocols for the efficient incorporation of this compound into peptides using Fmoc-based SPPS.

Core Principles and Challenges

The primary challenges in utilizing this compound in SPPS are:

  • Steric Hindrance: The two fluorine atoms ortho to the carboxylic acid group create significant steric bulk, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[5][6]

  • Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, reducing the nucleophilicity of the 4-amino group. This can make the coupling reaction sluggish and incomplete.[4]

To overcome these challenges, a careful selection of protecting groups, coupling reagents, and reaction conditions is essential. The standard Fmoc/tBu strategy is generally applicable, with the amino group of this compound protected with a base-labile Fmoc group.[5][7]

Experimental Protocols

Materials and Reagents
  • Fmoc-4-amino-2,6-difluorobenzoic acid

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a this compound residue.

1. Resin Swelling and Preparation:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Wash the resin with DMF (3 x 10 mL/g resin).
  • Swell the resin in DMF for at least 1 hour.

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.
  • Add 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin).

3. Coupling of Fmoc-4-amino-2,6-difluorobenzoic acid:

  • In a separate vial, dissolve Fmoc-4-amino-2,6-difluorobenzoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[8]
  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

4. Double Coupling (if necessary):

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin).
  • Repeat step 3.

5. Capping of Unreacted Amines (Optional but Recommended):

  • After the coupling step, wash the resin with DMF.
  • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v) for 30 minutes to cap any unreacted amino groups. This prevents the formation of deletion sequences.
  • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

6. Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence. For standard amino acids, a shorter coupling time (1-2 hours) is typically sufficient.

7. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection (step 2).
  • Wash the resin with DMF (5x) and DCM (5x), and dry the resin under vacuum.
  • Add the cleavage cocktail (TFA/TIS/Water) to the resin.
  • Gently agitate the mixture for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

8. Purification and Analysis:

  • Purify the crude peptide using preparative reverse-phase HPLC.
  • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.[9]

Data Presentation

The efficiency of incorporating this compound can be influenced by the choice of coupling reagents and reaction conditions. The following table summarizes expected outcomes based on literature for sterically hindered and deactivated aromatic amino acids.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (hours)Expected YieldPurity (Crude)Reference
HBTU/DIPEA1:0.95:22-4ModerateModerate[10]
HATU/DIPEA 1:0.95:2 2-4 Good to High Good [10][11]
DIC/HOBt1:1:14-6Low to ModerateLow to Moderate[12]

Note: Yields and purity are highly sequence-dependent and should be optimized for each specific peptide.

Visualization of the Workflow

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Double Couple) Capping Capping (Acetic Anhydride) KaiserTest->Capping Negative ChainElongation Repeat for next Amino Acid Capping->ChainElongation FinalDeprotection Final Fmoc Deprotection Capping->FinalDeprotection Final AA ChainElongation->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Logical Relationship for Coupling Agent Selection

Coupling_Agent_Selection Start Start: Couple This compound Hindrance Sterically Hindered & Electronically Deactivated? Start->Hindrance StandardCoupling Standard Coupling (e.g., DIC/HOBt) Hindrance->StandardCoupling No (for standard AAs) HighActivityCoupling High-Activity Coupling (e.g., HATU, HBTU) Hindrance->HighActivityCoupling Yes CheckCompletion Check Coupling Completion (Kaiser Test) StandardCoupling->CheckCompletion HighActivityCoupling->CheckCompletion Success Proceed to Next Step CheckCompletion->Success Complete DoubleCouple Double Couple CheckCompletion->DoubleCouple Incomplete DoubleCouple->CheckCompletion

Caption: Decision pathway for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of this compound into peptides via SPPS is achievable with careful optimization of the reaction conditions. The primary considerations are overcoming the steric hindrance and reduced reactivity of this unnatural amino acid. The use of highly active coupling reagents such as HATU, extended coupling times, and the option for double coupling are key strategies for achieving high yields and purity. These protocols provide a solid foundation for researchers to explore the potential of this unique building block in the design of novel peptide-based therapeutics.

References

Application of 4-Amino-2,6-difluorobenzoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a nucleophilic amino group, a carboxylic acid handle for amide bond formation, and two electron-withdrawing fluorine atoms, make it an attractive starting material for the synthesis of novel therapeutic agents. The presence of the difluoro substitution pattern can significantly influence the physicochemical and pharmacological properties of the resulting molecules, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of antibacterial agents and kinase inhibitors.

Application in the Development of FtsZ Inhibitors as Novel Antibacterial Agents

A significant application of this compound is in the synthesis of potent inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial and highly conserved protein in most bacteria, where it polymerizes to form the Z-ring, a structure essential for cytokinesis. Inhibition of FtsZ leads to filamentation and ultimately cell death, making it a promising target for a new class of antibiotics to combat drug-resistant bacteria.

Derivatives of 2,6-difluorobenzamide, synthesized from this compound, have shown significant promise as FtsZ inhibitors. The 2,6-difluoro substitution pattern is often critical for the potent activity of these compounds.

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of several 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains. These compounds can be synthesized from precursors derived from this compound.

Compound IDR Group (at position 3)Bacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
7 3-chloropropoxy0.25 - 1<10
12 3-bromopropoxy0.25 - 1<10
17 3-propoxy0.25 - 1<10

Data extracted from a study on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1]

Signaling Pathway: FtsZ Inhibition

The following diagram illustrates the mechanism of action of FtsZ inhibitors derived from this compound.

FtsZ_Inhibition cluster_synthesis Synthesis cluster_bacterial_cell Bacterial Cell Start This compound Inhibitor 2,6-Difluorobenzamide Derivative Start->Inhibitor Amide Coupling FtsZ_monomers FtsZ Monomers Inhibitor->FtsZ_monomers Binds to FtsZ Z_ring Z-Ring Formation (Polymerization) FtsZ_monomers->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Cell_death Cell Death Z_ring->Cell_death Inhibited Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Acid This compound Reaction Amide Coupling Reaction (0°C to RT, 12-24h) Acid->Reaction Amine Substituted Aniline Amine->Reaction Coupling DCC or EDC Coupling->Reaction Additive HOBt Additive->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Aryl-4-amino-2,6-difluorobenzamide Purification->Product MIC_Workflow Start Synthesized Compound Stock Solution (DMSO) Dilution Serial Dilution in 96-well Plate with Broth Start->Dilution Inoculation Inoculate Wells with Bacteria Dilution->Inoculation Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Visually Inspect for Growth or Read Absorbance Incubation->Reading Result Determine MIC Value Reading->Result

References

Application Notes and Protocols: Esterification of 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of esters of 4-Amino-2,6-difluorobenzoic acid. The protocol is based on the principles of Fischer-Speier esterification, a common and effective method for this class of compounds.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development due to its unique electronic and structural properties conferred by the fluorine atoms. Esterification of the carboxylic acid moiety is a crucial step in the synthesis of various derivatives for biological screening and as intermediates for more complex molecules. This protocol details a reliable method for the esterification of this compound with a generic alcohol (e.g., ethanol) using a strong acid catalyst.

Reaction Principle

The esterification of this compound is typically achieved through the Fischer-Speier esterification method.[1][2] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, and the water formed during the reaction is often removed.[1][5] Due to the presence of the basic amino group, a stoichiometric amount of the acid catalyst may be required to protonate the amino group, allowing the esterification to proceed.[4]

Experimental Protocol

Materials and Reagents
  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Alcohol: Add absolute ethanol (20 eq) to the flask and stir the mixture until the solid is suspended.

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 eq) dropwise to the stirred suspension. A precipitate may form upon addition of the acid.[3][4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][6]

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 5 times the volume of the reaction mixture).[4]

  • Neutralization: While stirring, slowly add 10% aqueous sodium carbonate solution to neutralize the excess acid. Continue adding the base until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The product should precipitate out of the solution.[3][4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[7]

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ester can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for a representative esterification of this compound with ethanol.

ParameterValueNotes
Reactants
This compound1.0 g (5.78 mmol)Starting material
Ethanol26.6 mL (457 mmol)Reactant and solvent
Concentrated H₂SO₄0.48 mL (8.67 mmol)Catalyst
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4-6 hoursMonitor by TLC
Work-up
10% Na₂CO₃ solution~20 mLUntil pH ~8
Product
Expected ProductEthyl 4-amino-2,6-difluorobenzoate
Theoretical Yield1.16 g
Representative Yield75-85%Varies with conditions

Visualizations

Experimental Workflow Diagram

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Reflux (4-6h) A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Quench (ice water) D->E Cool F Neutralize (Na₂CO₃) E->F G Extract (EtOAc) F->G H Wash (Brine) G->H I Dry (Na₂SO₄) H->I J Evaporate I->J K Recrystallization J->K Crude Product L Pure Ester Product K->L

Caption: Workflow for the esterification of this compound.

Signaling Pathway/Logical Relationship Diagram

Fischer_Esterification_Mechanism Start Carboxylic Acid (this compound) Protonation Protonation of Carbonyl Oxygen Start->Protonation Alcohol Alcohol (e.g., Ethanol) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst Acid Catalyst (H₂SO₄) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Deprotonation->Catalyst Regenerated Ester Ester Product Deprotonation->Ester

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols for the Coupling of 4-Amino-2,6-difluorobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development. The 4-amino-2,6-difluorobenzoic acid scaffold is a valuable building block in the synthesis of novel therapeutic agents due to the unique electronic properties conferred by the fluorine atoms, which can influence bioactivity, metabolic stability, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the efficient coupling of this compound with a variety of primary and secondary amines.

Overview of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical for maximizing yield, minimizing side reactions, and ensuring the purity of the final amide product. Several classes of reagents are commonly employed for this transformation, each with its own advantages.

  • Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification. They are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid reaction times, even with sterically hindered or electronically deactivated substrates.[1] HATU is often the reagent of choice for challenging couplings.

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and can be advantageous in specific applications to minimize certain side reactions.

The choice of base is also crucial. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to neutralize acidic byproducts and facilitate the reaction. The solvent of choice is typically a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN).

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the coupling of this compound with various amines using common coupling reagents. The data presented are representative examples based on established protocols for structurally similar compounds and are intended to serve as a starting point for optimization.

Table 1: Coupling of this compound with Primary Amines

AmineCoupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Representative Yield (%)
BenzylamineHATU-DIPEADMF2-4RT90-95
AnilineEDCHOBtDIPEADMF12-18RT80-88
CyclohexylaminePyBOP-TEADCM4-6RT85-92
2-PhenylethylamineHATU-DIPEAACN2-4RT92-97

Table 2: Coupling of this compound with Secondary Amines

AmineCoupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Representative Yield (%)
PiperidineEDCHOBtDIPEADMF12-24RT75-85
MorpholineHATU-DIPEADMF3-5RT88-94
N-MethylbenzylaminePyBOP-TEADCM6-10RT80-90
PyrrolidineEDCOxymaPureDIPEAACN12-24RT78-86

Experimental Protocols

Below are detailed protocols for the coupling of this compound with amines using two common and effective methods.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Slowly add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and reliable method for a broad range of amine couplings.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, if DCM is used as a solvent, wash the reaction mixture directly with 1 M HCl, saturated NaHCO₃ solution, and brine. If DMF is used, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Then, wash the organic layer as described.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

The following diagrams illustrate the general workflow and a key mechanistic aspect of the amide coupling reaction.

experimental_workflow A 1. Dissolve this compound and Base (e.g., DIPEA) in Solvent (e.g., DMF) B 2. Cool to 0 °C A->B C 3. Add Coupling Reagent (e.g., HATU) B->C D 4. Stir for 15-30 min (Pre-activation) C->D E 5. Add Amine D->E F 6. Stir and Monitor (TLC/LC-MS) E->F G 7. Quench Reaction and Extract Product F->G H 8. Purify (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: General experimental workflow for amide coupling.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid R-COOH ActiveEster Activated Intermediate (e.g., OAt-ester) Acid->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster + Base Base (e.g., DIPEA) Base->ActiveEster + Byproduct1 Byproducts ActiveEster->Byproduct1 Amine R'-NH2 Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine->Amide + Byproduct2 Regenerated Additive (e.g., HOAt) Amide->Byproduct2

Caption: Mechanism of amide bond formation.

References

Application Notes and Protocols: The Use of 4-Amino-2,6-difluorobenzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, offering significant advancements in the treatment of various malignancies.[2]

4-Amino-2,6-difluorobenzoic acid is a versatile synthetic building block for the development of novel kinase inhibitors. The presence of three key functional groups—a nucleophilic amino group, a carboxylic acid amenable to a variety of coupling reactions, and a difluorinated phenyl ring—provides a scaffold for creating diverse chemical libraries with the potential for high potency and selectivity. The fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compound.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the B-Raf kinase, a key component of the MAPK signaling pathway.[3] Detailed experimental protocols, quantitative data for representative inhibitors, and visualizations of the relevant signaling pathway and synthetic workflow are presented to guide researchers in the design and execution of their own discovery programs.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative B-Raf kinase inhibitors, including compounds with structural motifs that could be derived from this compound. This data is essential for understanding the potency and selectivity of such compounds.

Compound IDTarget KinaseIC50 (nM)Reference Compound
Hypothetical Compound A B-Raf (V600E)10-50Dabrafenib
Hypothetical Compound B B-Raf (wild-type)50-100Dabrafenib
Hypothetical Compound C C-Raf>500Dabrafenib
Dabrafenib B-Raf (V600E)0.6[4]
Dabrafenib B-Raf (wild-type)3.2[4]
Dabrafenib C-Raf5[4]
Vemurafenib B-Raf (V600E)31[4]
Vemurafenib C-Raf48[4]

Experimental Protocols

The following protocols describe the synthesis of a hypothetical kinase inhibitor, designated as Compound 1 , starting from this compound. These protocols are based on established amide coupling methodologies and synthetic strategies for related kinase inhibitors.

Protocol 1: Amide Coupling of this compound with a Substituted Aniline

This protocol outlines the synthesis of an intermediate amide via a standard HATU-mediated coupling reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-aminobenzenesulfonamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.

Protocol 2: Synthesis of a Final Kinase Inhibitor via Suzuki Coupling

This protocol describes a potential subsequent step to introduce further diversity, assuming the initial aniline contained a suitable handle (e.g., a bromine atom) for cross-coupling.

Materials:

  • Amide intermediate from Protocol 1 (with a bromo-substituent on the aniline ring)

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the bromo-substituted amide intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final kinase inhibitor.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow for Kinase Inhibitor Synthesis A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Substituted Aniline B->C D Amide Intermediate C->D F Suzuki Coupling (Pd Catalyst, Base) D->F E Aryl/Heteroaryl Boronic Acid E->F H Purification F->H G Final Kinase Inhibitor H->G

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway Simplified B-Raf Signaling Pathway (MAPK Pathway) RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor B-Raf Inhibitor (Derived from this compound) Inhibitor->BRAF

Caption: Simplified B-Raf signaling pathway.

References

Application Notes and Protocols for the Analytical Characterization of 4-Amino-2,6-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Amino-2,6-difluorobenzoic acid and its derivatives. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis in research and drug development settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound and its derivatives. Reversed-phase chromatography is the most common mode used for these compounds.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The inclusion of fluorine atoms in the analyte can introduce unique selectivity, which can be exploited by using specialized fluorinated HPLC phases or by modifying the mobile phase.[1][2]

Experimental Protocol: Reversed-Phase HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Reference standard of this compound

Chromatographic Conditions:

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Solution Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of formic acid to the respective solvents. Filter and degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare a stock solution of known concentration. Prepare working standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Quantitative HPLC Data Summary (Typical)

ParameterValue
Retention Time (min) 8.5 (Example)
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: These values are illustrative and should be determined for each specific method and instrument.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Solvent A->B C Dilute to Known Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify against Standard I->J GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample/Standard B Add Derivatization Reagent (e.g., BSTFA) A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E GC Separation D->E F Mass Spectrometry Detection E->F G Obtain Total Ion Chromatogram F->G H Extract Mass Spectrum of Peak G->H I Identify Compound via Library Search and Fragmentation H->I

References

Synthetic Routes to Novel Heterocycles from 4-Amino-2,6-difluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 4-Amino-2,6-difluorobenzoic acid as a key starting material. The inherent chemical properties of this fluorinated anthranilic acid derivative, including its nucleophilic amino group and carboxylic acid functionality, make it a versatile building block for the construction of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.

The protocols outlined below focus on the synthesis of two important classes of heterocycles: quinazolinones and benzoxazinones. These core structures are present in numerous biologically active compounds. The methods described are based on established synthetic transformations of anthranilic acids and provide a foundation for the exploration of new chemical space.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the synthetic routes described in this document.

Table 1: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one

ReagentSolventTemperature (°C)Time (h)Yield (%)
FormamideNone (neat)1304~90 (estimated)

Table 2: Two-Step Synthesis of 5,7-Difluoro-2-methylquinazolin-4(3H)-one

StepReagentsSolventTemperature (°C)Time (h)Intermediate/ProductYield (%)
1Acetic AnhydrideAcetic Anhydride (neat)Reflux25,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-oneHigh (not isolated)
2Ammonium HydroxideEthanolReflux45,7-Difluoro-2-methylquinazolin-4(3H)-oneGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one

This protocol describes the direct cyclocondensation of this compound with formamide to yield 5,7-difluoroquinazolin-4(3H)-one. This one-step method is efficient and high-yielding, based on analogous reactions with similar substituted anthranilic acids[1].

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (5-10 equivalents).

  • Fit the flask with a condenser and heat the mixture with stirring to 130°C.

  • Maintain the reaction at this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5,7-difluoroquinazolin-4(3H)-one.

Protocol 2: Two-Step Synthesis of 5,7-Difluoro-2-methylquinazolin-4(3H)-one via a Benzoxazinone Intermediate

This protocol outlines a two-step synthesis of a 2-methyl substituted quinazolinone. The first step involves the formation of a benzoxazinone intermediate by reacting this compound with acetic anhydride. The intermediate is then treated with ammonia to yield the final quinazolinone product. This is a common and effective method for the synthesis of 2-alkylated quinazolinones[2].

Materials:

  • This compound

  • Acetic anhydride

  • Ammonium hydroxide solution (28-30%)

  • Ethanol

  • Round-bottom flasks

  • Heating mantle with stirrer

  • Condenser

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

Step 1: Synthesis of 5,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux with stirring for 2 hours.

  • After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The resulting residue is the crude 5,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.

Step 2: Synthesis of 5,7-Difluoro-2-methylquinazolin-4(3H)-one

  • Dissolve the crude benzoxazinone intermediate from Step 1 in ethanol in a round-bottom flask.

  • Add an excess of concentrated ammonium hydroxide solution.

  • Heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization to obtain pure 5,7-difluoro-2-methylquinazolin-4(3H)-one.

Mandatory Visualizations

Synthetic_Routes cluster_0 Protocol 1 cluster_1 Protocol 2 start This compound product1 5,7-Difluoroquinazolin-4(3H)-one start->product1  Heat (130°C) intermediate 5,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one start->intermediate  Reflux reagent1 Formamide reagent2 Acetic Anhydride product2 5,7-Difluoro-2-methylquinazolin-4(3H)-one reagent3 Ammonium Hydroxide intermediate->product2  Reflux

Caption: Synthetic pathways to quinazolinone derivatives from this compound.

Protocol_1_Workflow A Mix this compound and Formamide B Heat to 130°C for 4h A->B C Cool to Room Temperature B->C D Precipitate in Cold Water C->D E Filter and Wash D->E F Recrystallize E->F

Caption: Experimental workflow for the synthesis of 5,7-Difluoroquinazolin-4(3H)-one.

Protocol_2_Workflow A Reflux this compound in Acetic Anhydride (2h) B Remove Excess Acetic Anhydride (Rotary Evaporation) A->B C Dissolve Intermediate in Ethanol B->C D Add Ammonium Hydroxide and Reflux (4h) C->D E Concentrate and Precipitate D->E F Filter and Wash E->F G Recrystallize F->G

Caption: Experimental workflow for the two-step synthesis of 5,7-Difluoro-2-methylquinazolin-4(3H)-one.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,6-difluorobenzoic acid. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the hydrolysis of the nitrile intermediate.Ensure complete hydrolysis by extending the reaction time or increasing the temperature. Monitor the reaction progress using TLC or HPLC.
Sub-optimal temperature for the Sandmeyer reaction, leading to side products.Maintain strict temperature control (typically below 7°C) during diazotization to prevent the formation of unwanted by-products.[1]
Inefficient extraction of the final product.Use a suitable solvent for extraction and perform multiple extractions to maximize the recovery of the product.[2][3]
Formation of tar-like by-products due to localized overheating or prolonged reaction times.Ensure uniform heating and vigorous stirring. It is crucial to limit the boiling time to 1-2 minutes during certain reaction steps and to cool the mixture rapidly afterward.[4]
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry of the reactants and monitor the reaction to ensure it goes to completion.
Formation of colored impurities.Rapidly cool the reaction mixture after the initial precipitation to minimize the formation of colored by-products.[4]
Co-precipitation of inorganic salts.Avoid cooling the reaction mixture to 0°C during certain filtration steps, as this can lead to the precipitation of inorganic salts.[5]
Difficulty in Purification The product is an orange powder instead of the expected white solid.The crude product can sometimes be an orange powder and may be pure enough for subsequent steps. If higher purity is required, recrystallization from an acetone/water mixture can be attempted.[4][5]
Formation of a yellow precipitate (oxime by-product).During hydrolysis steps that may generate hydroxylamine, use a solvent like ethyl acetate to immediately extract the isatin intermediate and prevent its reaction with hydroxylamine.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3,5-difluorobromobenzene[6], 2,4,6-trifluorobenzonitrile, and 2,4-difluoro-6-nitroaniline. The choice of starting material will dictate the synthetic route.

Q2: What is a critical factor to control during the diazotization step in syntheses involving a Sandmeyer-type reaction?

A2: Temperature control is critical. The reaction should be kept at a low temperature (below 7°C) to ensure the stability of the diazonium salt and prevent its decomposition, which can lead to the formation of phenols and other impurities.[1]

Q3: How can I monitor the progress of the hydrolysis of the nitrile intermediate to the carboxylic acid?

A3: The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the nitrile starting material and the appearance of the carboxylic acid product spot/peak will indicate the reaction's progress.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is a common method for purification. A solvent system such as acetone/water can be effective.[4][5] In some cases, if significant tarry by-products are present, column chromatography may be necessary, although this is less ideal for large-scale synthesis.[4]

Q5: The synthesis of 2-amino-3-fluorobenzoic acid mentions the formation of tar-like by-products. Is this also a concern for the 4-amino-2,6-difluoro isomer?

A5: Yes, the formation of tar-like by-products is a general concern in many organic syntheses, including those for fluorinated aminobenzoic acids. These by-products often result from side reactions at elevated temperatures or prolonged reaction times.[4] Careful control of reaction conditions is essential to minimize their formation.

Experimental Protocols & Data

Synthesis via Nitrile Hydrolysis

This protocol is based on a similar synthesis of 4-amino-3,5-difluorobenzoic acid and can be adapted.[2][3]

Step 1: Synthesis of 4-Amino-2,6-difluorobenzonitrile (This step is illustrative and assumes the nitrile is available or synthesized separately, for instance from 2,4,6-trifluorobenzonitrile).

Step 2: Hydrolysis to this compound

  • Treat 4-amino-2,6-difluorobenzonitrile with a solution of sodium hydroxide (e.g., 1 M NaOH).

  • Heat the resulting solution to reflux for 24 hours.

  • Cool the reaction to room temperature.

  • Acidify the reaction mixture dropwise with concentrated HCl until the pH is approximately 1. The product will precipitate as a hydrochloride salt.

  • Dissolve the salt in ethyl acetate, dry over MgSO₄, filter, and concentrate under vacuum to obtain the final product.

Reactant Reagent Conditions Yield Reference
4-amino-3,5-difluorobenzonitrile1 M NaOH, conc. HClReflux, 24h84.2%[2]

Note: The yield is for a similar isomer and may vary for this compound.

Synthesis via Oxidation of an Isatin Intermediate

This protocol is adapted from the synthesis of 2-amino-4,6-difluorobenzoic acid.[7]

  • A solution of sodium hydroxide and 30% hydrogen peroxide in water is added dropwise to a suspension of the isatin precursor (4,6-difluoroindoline-2,3-dione) in water at 0°C.

  • The reaction mixture is then stirred at room temperature for 20 hours.

  • Upon completion, the pH is adjusted to 3 with formic acid, causing the product to precipitate.

  • The precipitate is collected by filtration and dried.

Reactant Reagents Conditions Yield Reference
4,6-Difluoroindoline-2,3-dioneNaOH, 30% H₂O₂, Formic acid0°C to RT, 20h86%[7]

Visualizations

experimental_workflow_nitrile_hydrolysis start Start: 4-Amino-2,6-difluorobenzonitrile step1 Step 1: Hydrolysis - Add 1M NaOH - Reflux for 24h start->step1 step2 Step 2: Acidification - Cool to RT - Add conc. HCl (pH ~1) step1->step2 step3 Step 3: Precipitation - Product precipitates as HCl salt step2->step3 step4 Step 4: Purification - Dissolve in Ethyl Acetate - Dry over MgSO4 - Filter and concentrate step3->step4 end End Product: This compound step4->end

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

troubleshooting_low_yield start Problem: Low Yield cause1 Incomplete Hydrolysis? start->cause1 cause2 Sub-optimal Temperature? start->cause2 cause3 Inefficient Extraction? start->cause3 cause4 Tar Formation? start->cause4 solution1 Solution: - Extend reaction time - Increase temperature - Monitor with TLC/HPLC cause1->solution1 solution2 Solution: - Maintain strict temperature control (e.g., < 7°C for diazotization) cause2->solution2 solution3 Solution: - Use appropriate solvent - Perform multiple extractions cause3->solution3 solution4 Solution: - Ensure uniform heating - Vigorous stirring - Minimize boiling time cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

common side reactions in the synthesis of 4-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Amino-2,6-difluorobenzoic acid.

Troubleshooting Guide: Common Side Reactions and Purity Issues

The synthesis of this compound typically proceeds via a two-step process: nitration of 2,6-difluorobenzoic acid to form 2,6-difluoro-4-nitrobenzoic acid, followed by the reduction of the nitro group. Each of these steps is susceptible to the formation of specific side products that can complicate purification and reduce the overall yield.

Step 1: Nitration of 2,6-difluorobenzoic acid

Question 1: What are the primary side reactions during the nitration of 2,6-difluorobenzoic acid?

The primary side reactions during the nitration of 2,6-difluorobenzoic acid include the formation of regioisomers, over-nitration, and the generation of tar-like byproducts. The carboxylic acid group is a meta-directing group, while the fluorine atoms are ortho, para-directing. The directing effects can lead to a mixture of products.

Potential Side Products:

  • 3-Nitro Isomer (2,6-difluoro-3-nitrobenzoic acid): Formation of this regioisomer can occur due to the competing directing effects of the substituents.

  • Dinitro Compounds: Under harsh reaction conditions (e.g., high temperature, high concentration of nitric acid), dinitration of the aromatic ring can occur.

  • Tar-like Byproducts: Incomplete dissolution of reactants or prolonged reaction at elevated temperatures can lead to the formation of complex, high-molecular-weight impurities that are difficult to characterize and remove.[1]

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Formation of 3-Nitro Isomer Competing directing effects of the carboxylic acid and fluorine substituents.Optimize reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the formation of the thermodynamically more stable 4-nitro isomer.
Over-nitration (Dinitro compounds) Reaction temperature is too high or reaction time is too long. Excess of nitrating agent.Maintain strict temperature control, typically at or below room temperature. Use a stoichiometric amount of the nitrating agent. Monitor the reaction progress closely using techniques like TLC or HPLC.
Formation of Tar-like Byproducts Incomplete dissolution of starting material. Localized overheating. Prolonged reaction time.Ensure complete dissolution of 2,6-difluorobenzoic acid in the reaction solvent before adding the nitrating agent. Use efficient stirring. Limit the reaction time to the minimum required for complete conversion of the starting material.[1]
Incomplete Reaction Insufficient amount of nitrating agent. Low reaction temperature.Ensure the correct stoichiometry of the nitrating agent. If the reaction is sluggish at lower temperatures, a slight increase in temperature can be considered while carefully monitoring for the formation of byproducts.
Step 2: Reduction of 2,6-difluoro-4-nitrobenzoic acid

Question 2: What are the common impurities formed during the reduction of 2,6-difluoro-4-nitrobenzoic acid?

The catalytic reduction of the nitro group is a critical step. Incomplete reduction and the formation of dimeric byproducts are the most common issues.

Potential Side Products:

  • Incompletely Reduced Intermediates: These include the corresponding nitroso and hydroxylamino compounds.

  • Azo and Azoxy Compounds: These dimeric impurities can form through the condensation of partially reduced intermediates.

  • Unreacted Starting Material: If the reduction is not driven to completion, the starting nitro compound will remain as an impurity.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Incomplete Reduction Inactive or insufficient catalyst. Insufficient reducing agent (e.g., low hydrogen pressure). Short reaction time.Use a fresh, active catalyst (e.g., Palladium on carbon). Ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. Monitor the reaction until the starting material is completely consumed.
Formation of Azo/Azoxy Compounds Sub-optimal reaction conditions (e.g., pH, temperature). Localized high concentrations of intermediates.Optimize the reaction pH. In some cases, the addition of an acid or base can suppress the formation of these byproducts. Ensure uniform reaction conditions through efficient mixing.
Difficult Product Isolation The product may be soluble in the reaction mixture.After filtering off the catalyst, adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation.

Experimental Protocols

A detailed experimental protocol for a similar synthesis, the preparation of 4-amino-2-fluorobenzoic acid, involves a multi-step process starting from m-fluoroaniline. This process includes protection of the amino group, formylation, oxidation, and finally deprotection via hydrogenation.[2] While not identical, the final reduction step is analogous.

Illustrative Protocol for Catalytic Hydrogenation:

  • Reaction Setup: In a suitable pressure reactor, suspend 2,6-difluoro-4-nitrobenzoic acid in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature or slightly elevated temperature. Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or by precipitation through pH adjustment.

Data Presentation

Synthesis StepTarget ProductTypical Purity (HPLC)Typical Yield
Nitration2,6-difluoro-4-nitrobenzoic acid>95%70-90%
ReductionThis compound>98%85-95%

Mandatory Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting start Start Synthesis nitration Nitration of 2,6-difluorobenzoic acid start->nitration nitration_issue Impurity Detected in Nitration Step? nitration->nitration_issue reduction Reduction of 2,6-difluoro-4-nitrobenzoic acid reduction_issue Impurity Detected in Reduction Step? reduction->reduction_issue product Final Product: This compound nitration_issue->reduction No isomer Isomer Formation nitration_issue->isomer Yes - Isomer over_nitration Over-nitration nitration_issue->over_nitration Yes - Over-nitration tar Tar Formation nitration_issue->tar Yes - Tar optimize_temp Optimize Temperature & Reagent Addition isomer->optimize_temp control_stoichiometry Control Stoichiometry & Reaction Time over_nitration->control_stoichiometry ensure_dissolution Ensure Complete Dissolution tar->ensure_dissolution optimize_temp->nitration control_stoichiometry->nitration ensure_dissolution->nitration reduction_issue->product No incomplete_red Incomplete Reduction reduction_issue->incomplete_red Yes - Incomplete azo_azoxy Azo/Azoxy Formation reduction_issue->azo_azoxy Yes - Dimer check_catalyst Check Catalyst Activity & H2 Pressure incomplete_red->check_catalyst optimize_ph Optimize pH & Mixing azo_azoxy->optimize_ph check_catalyst->reduction optimize_ph->reduction

Caption: Troubleshooting workflow for the synthesis of this compound.

General Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway A 2,6-difluorobenzoic acid B Nitration (HNO3, H2SO4) A->B C 2,6-difluoro-4-nitrobenzoic acid B->C S1 Side Products: - 3-Nitro isomer - Dinitro compounds - Tar B->S1 D Reduction (e.g., H2, Pd/C) C->D E This compound D->E S2 Side Products: - Nitroso/Hydroxylamino intermediates - Azo/Azoxy compounds D->S2

Caption: General synthetic pathway and potential side reactions.

References

Technical Support Center: Purification of Crude 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 4-Amino-2,6-difluorobenzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate the attainment of high-purity material for research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Isomeric Byproducts: Synthesis involving electrophilic aromatic substitution can lead to the formation of other isomers of amino-difluorobenzoic acid.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Side-Reaction Products: Byproducts from competing reactions, such as over-alkylation or dehalogenation.

  • Residual Catalysts: If transition metal catalysts (e.g., palladium) are used in the synthesis, trace amounts may remain in the crude product.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and for obtaining highly crystalline, pure material.

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or isomeric impurities.

  • Acid-Base Extraction: This technique can be employed to separate the acidic product from neutral or basic impurities.

Troubleshooting Recrystallization

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • If the problem persists, consider a different solvent or a solvent mixture with a lower boiling point.

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

A4: A lack of crystal formation is usually due to either the solution being too dilute or supersaturation.

  • Solutions to Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Further Cooling: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility of your compound.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure:

    • After dissolving the crude product in the hot solvent, remove the flask from the heat source.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

    • Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Troubleshooting Column Chromatography

Q6: My compound is not moving from the top of the silica gel column. What is the problem?

A6: This indicates that the mobile phase (eluent) is not polar enough to move the highly polar this compound.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. For very polar compounds, you may need to add a small percentage of a more polar solvent like methanol to your eluent system.

Q7: I am having trouble separating my product from a very similar impurity (e.g., an isomer). What can I do?

A7: Separating closely related compounds requires optimizing the chromatographic conditions for better resolution.

  • Strategies for Improved Separation:

    • Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity over the course of the separation.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For polar and aromatic compounds, alumina or a bonded phase (like amino or cyano) might offer different selectivity.

    • Adjust the Mobile Phase: For ionizable compounds like this compound, adding a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and separation.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound (Based on Structurally Similar Compounds)

Solvent/Solvent SystemExpected Solubility BehaviorPotential YieldPurityNotes
EthanolSoluble when hot, sparingly soluble when coldModerate to HighGood to ExcellentA good starting point for initial trials.
MethanolSoluble when hot, sparingly soluble when coldModerate to HighGood to ExcellentSimilar to ethanol, may offer slightly different solubility characteristics.
WaterSparingly soluble even when hotLow to ModerateExcellentDue to the polar functional groups, water can be a good solvent for high purity, but yield may be compromised.
Hexane / Ethyl AcetateInsoluble in hexane, soluble in hot ethyl acetateModerateGoodA common mixed solvent system for compounds of intermediate polarity.
Dichloromethane / MethanolSoluble in methanol, insoluble in dichloromethaneModerate to HighGoodDichloromethane can act as an anti-solvent to induce crystallization from a methanol solution.

Note: This data is extrapolated from structurally similar aminobenzoic acids and should be used as a guideline for solvent screening.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary small-scale solubility tests.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for about 15-20 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture / Isomers acid_base_extraction Acid-Base Extraction purification_choice->acid_base_extraction Neutral/Basic Impurities recrys_check recrys_check recrystallization->recrys_check Perform Recrystallization column_check column_check column_chromatography->column_check Run Column pure_product Pure this compound recrys_check->pure_product Successful (Pure Crystals) oiling_out oiling_out recrys_check->oiling_out Oiling Out? add_solvent Reheat & Add More Solvent, Cool Slowly oiling_out->add_solvent Yes no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent->recrys_check no_crystals->pure_product No induce_crystallization Scratch / Seed / Concentrate no_crystals->induce_crystallization Yes induce_crystallization->recrys_check column_check->pure_product Good Separation no_elution no_elution column_check->no_elution Compound Stuck? increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->column_check poor_separation->pure_product No optimize_column Optimize Conditions (Gradient, New Phase) poor_separation->optimize_column Yes optimize_column->column_check

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection start Analyze Crude Material (TLC, NMR, etc.) impurity_type What is the nature of the main impurity? start->impurity_type recrystallization Primary Method: Recrystallization impurity_type->recrystallization Small amount of solid impurities column_chromatography Primary Method: Column Chromatography impurity_type->column_chromatography Multiple impurities or isomers with similar polarity acid_base_extraction Initial Step: Acid-Base Extraction impurity_type->acid_base_extraction Significant neutral or basic impurities end_point Pure Product recrystallization->end_point column_chromatography->end_point further_purification Further Purification if Needed (Recrystallization or Chromatography) acid_base_extraction->further_purification Followed by... recrystallization_after_extraction Recrystallization further_purification->recrystallization_after_extraction Recrystallization chromatography_after_extraction Column Chromatography further_purification->chromatography_after_extraction Chromatography recrystallization_after_extraction->end_point chromatography_after_extraction->end_point

Caption: Decision tree for selecting a purification method for this compound.

Technical Support Center: 4-Amino-2,6-difluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting reactions involving 4-Amino-2,6-difluorobenzoic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and visualizations to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in amide coupling reactions?

A1: this compound presents a unique set of challenges in amide coupling reactions due to its electronic and steric properties. The two fluorine atoms ortho to the carboxylic acid group are strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also influence the nucleophilicity of the aromatic ring. The primary challenges include:

  • Self-polymerization: The presence of both an amine and a carboxylic acid on the same molecule can lead to self-coupling, where one molecule reacts with another to form oligomers or polymers. This side reaction can significantly reduce the yield of the desired product.

  • Steric Hindrance: The ortho-fluorine atoms can sterically hinder the approach of the amine coupling partner to the activated carboxylic acid, potentially slowing down the reaction rate.

  • Reactivity of the Amine Group: While the primary focus is on the carboxylic acid for amide bond formation, the amino group can also undergo side reactions depending on the reagents used.

Q2: What are the recommended coupling reagents for amide bond formation with this compound?

A2: Several modern coupling reagents are effective for amide bond formation with this substrate. The choice of reagent can impact reaction time, yield, and side product formation. Commonly used and recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and rapid coupling reagent, often the first choice for challenging couplings.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure: A cost-effective and robust option. The urea byproduct of EDC is water-soluble, which can simplify purification.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This method can be very effective but requires careful handling of the reactive acyl chloride intermediate.

Q3: How can I minimize the self-polymerization of this compound during the reaction?

A3: Minimizing self-polymerization is crucial for achieving a good yield of the desired amide. The following strategies are recommended:

  • Order of Addition: Pre-activate the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before adding the amine coupling partner. This ensures that the activated carboxylic acid is more likely to react with the intended amine rather than another molecule of the starting material.

  • Slow Addition: Add the amine coupling partner slowly or dropwise to the reaction mixture. This maintains a low concentration of the free amine, favoring the desired intermolecular reaction over self-coupling.

  • Low Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help to control the rate of the reaction and minimize unwanted side reactions.

Q4: What are the typical spectral data for this compound?

A4: While specific data can vary slightly based on the solvent and instrument, typical spectral data are as follows:

  • ¹H NMR (DMSO-d₆): Chemical shifts for the aromatic protons are expected in the region of δ 6.0-7.0 ppm, influenced by the amino and fluoro substituents. The acidic proton of the carboxylic acid will appear as a broad singlet at a higher chemical shift (often >10 ppm), and the amine protons will also be present as a broad singlet.

  • IR (KBr): Characteristic peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1680-1710 cm⁻¹), and C-F stretching vibrations (around 1200-1300 cm⁻¹).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine coupling partner.3. Hydrolysis of the activated ester by moisture.4. Inactive coupling reagent.1. Increase the equivalents of the coupling reagent (1.1-1.5 eq).2. Increase reaction time and/or temperature. Consider using a more potent coupling reagent like HATU.3. Ensure all solvents and reagents are anhydrous. Dry solvents over molecular sieves if necessary.4. Use a fresh, properly stored batch of the coupling reagent.
Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling The amino group of one molecule of this compound is reacting with the activated carboxyl group of another.1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine partner.3. Add the amine slowly to the reaction mixture.
Formation of an N-acylurea Byproduct (when using carbodiimides like EDC) The O-acylisourea intermediate rearranges to the more stable but unreactive N-acylurea before the amine can react.1. Add an auxiliary nucleophile like HOBt or OxymaPure. These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement and readily reacts with the amine.
Difficulty in Product Purification 1. The product has similar polarity to the starting material or byproducts.2. The product is highly polar and has poor solubility in common extraction solvents.1. For fluorinated compounds, consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, for better selectivity in HPLC.[1]2. For polar products, try a different workup procedure, such as precipitation or trituration. If using liquid-liquid extraction, multiple extractions with a more polar solvent may be necessary. Adjusting the pH of the aqueous layer can also improve extraction efficiency.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling via Acyl Chloride

This two-step protocol involves the formation of a reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or DCM (Dichloromethane)

  • Amine coupling partner

  • Triethylamine (TEA) or Pyridine

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitor by the cessation of gas evolution or by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 4-amino-2,6-difluorobenzoyl chloride. Use this intermediate immediately in the next step.

Step 2: Amide Formation

  • Dissolve the amine coupling partner (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 4-amino-2,6-difluorobenzoyl chloride in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as necessary.

Data Presentation

The choice of coupling reagent can significantly impact the yield of the amide synthesis. The following table provides a comparative summary of expected yields for the amidation of an amino-benzoic acid with a representative amine using different coupling reagents, based on literature for similar substrates.[2]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Expected Yield (%)Notes
EDCHOBtDIPEADMF1280-90A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.
HATUNoneDIPEADMF290-98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.
SOCl₂ (Acyl Chloride)N/APyridineToluene485-95A versatile and effective method, though it involves a two-step process and handling of a reactive intermediate.

Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound & Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) B Cool to 0 °C A->B C Add Coupling Reagent (e.g., HATU) B->C D Stir for 15-30 min (Pre-activation) C->D E Add Amine Partner (slowly) D->E F Stir and Monitor (TLC/LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract Product G->H I Wash & Dry Organic Layer H->I J Purify (Chromatography/Recrystallization) I->J

Caption: A generalized experimental workflow for the amide coupling of this compound.

Logical Relationship of Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inactive Reagents Inactive Reagents Low Yield->Inactive Reagents Incomplete Activation Incomplete Activation Low Yield->Incomplete Activation Self-Polymerization Self-Polymerization Low Yield->Self-Polymerization Hydrolysis Hydrolysis Low Yield->Hydrolysis Use Fresh Reagents Use Fresh Reagents Inactive Reagents->Use Fresh Reagents Increase Reagent Equivalents / Use Stronger Reagent Increase Reagent Equivalents / Use Stronger Reagent Incomplete Activation->Increase Reagent Equivalents / Use Stronger Reagent Pre-activate Acid / Slow Amine Addition / Lower Temperature Pre-activate Acid / Slow Amine Addition / Lower Temperature Self-Polymerization->Pre-activate Acid / Slow Amine Addition / Lower Temperature Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis->Use Anhydrous Conditions

Caption: A logical diagram illustrating common causes of low yield and their corresponding solutions.

Potential Signaling Pathway Modulation

Derivatives of aminobenzoic acids are scaffolds for various kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. The following diagram illustrates a simplified, representative kinase signaling pathway that could be targeted by inhibitors derived from this compound.[3][4][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates Inhibitor 4-Amino-2,6-difluorobenzoic acid derivative (Potential Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

Technical Support Center: Optimization of Coupling Conditions for 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions involving 4-Amino-2,6-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in an amide coupling reaction?

A1: The main challenges in coupling this compound stem from its electronic and steric properties. The two fluorine atoms ortho to the carboxylic acid can sterically hinder the approach of the amine, while also influencing the reactivity of the carboxyl group. Key considerations include:

  • Steric Hindrance: The bulky fluorine atoms can slow down the reaction rate, requiring more potent coupling reagents or longer reaction times.[1]

  • Chemoselectivity: It's crucial to ensure the intended amine nucleophile reacts with the activated carboxylic acid without side reactions.

  • Self-Polymerization: The amino group of one molecule can potentially react with the activated carboxylic acid of another, leading to the formation of oligomers or polymers.[2]

  • Purification: Separating the desired amide product from unreacted starting materials, coupling agent byproducts, and any side products can be challenging.

Q2: Which coupling reagents are most effective for this compound?

A2: A variety of modern coupling reagents can be effective, and the optimal choice often depends on the specific amine coupling partner and the scale of the reaction.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and fast-acting, often providing high yields, especially for challenging couplings.[3][4] HATU is generally considered one of the most powerful coupling agents.[5]

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, carbodiimides are a robust and cost-effective option.[3][6] The byproducts from EDC are water-soluble, which can simplify the workup process.[5]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also very effective and can minimize certain side reactions.[5]

Q3: What is the role of a base in this reaction, and which one should I use?

A3: A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid, which facilitates its activation by the coupling reagent. The base also neutralizes any acidic byproducts generated during the reaction.

  • Diisopropylethylamine (DIPEA): This is a common choice due to its steric bulk, which minimizes the risk of it acting as a nucleophile and causing side reactions.[2]

  • N-methylmorpholine (NMM): NMM is another suitable non-nucleophilic base.[1]

  • The amount of base used should be carefully controlled, typically 2-3 equivalents, to ensure optimal reaction conditions.

Q4: How can I prevent the self-polymerization of this compound?

A4: Self-polymerization can be minimized by carefully controlling the reaction conditions:

  • Order of Addition: It is highly recommended to pre-activate the this compound with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine coupling partner. This ensures that the activated species is readily available to react with the desired amine.[2]

  • Slow Addition: Adding the amine component dropwise to the activated carboxylic acid solution can help to maintain a low concentration of the free amine, further reducing the chance of self-coupling.

  • Temperature Control: Performing the reaction at a lower temperature (e.g., 0 °C) can help to control the rate of competing reactions.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Hydrolysis of the activated ester by moisture. 4. Steric hindrance from the ortho-difluoro substituents.1. Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). 2. Consider using a more potent coupling reagent like HATU.[3] 3. Increase the reaction time and/or temperature. 4. Ensure the use of anhydrous solvents and reagents.
Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling The amino group of one molecule is reacting with the activated carboxyl group of another.1. Lower the reaction temperature (start at 0 °C). 2. Pre-activate the this compound for 15-30 minutes before adding the amine partner.[2] 3. Add the amine slowly to the reaction mixture.
Formation of N-acylurea Byproduct (with carbodiimide reagents) The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea.1. Use an additive such as HOBt or OxymaPure to form a more stable active ester, which is less prone to this rearrangement.[3]
Guanidinylation of the Amine (with uronium/aminium reagents) This is a known side reaction with reagents like HBTU and HATU, where the coupling reagent reacts directly with the amine.1. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.[2]

Data Presentation

The following table summarizes the typical performance of common coupling reagents in amide bond formation. Please note that these are general ranges and the actual yield and reaction time for the coupling of this compound may vary depending on the specific amine and reaction conditions.

Coupling Reagent/SystemTypical Reaction TimeTypical Yield RangeNotes
EDC/HOBt1 - 12 hours70 - 95%A cost-effective and reliable choice. The addition of HOBt suppresses racemization and improves the yield. The urea byproduct is water-soluble, which simplifies the workup.[3]
HATU/Base15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents, particularly for challenging couplings.[3]
HBTU/Base30 - 120 minutes80 - 98%A very effective coupling reagent, with slightly longer reaction times than HATU.[3]
PyBOP/Base1 - 4 hours80 - 95%A phosphonium-based reagent that is highly efficient and can minimize certain side reactions.[5]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve this compound and Base (DIPEA) in anhydrous DMF activation Add Coupling Reagent (e.g., HATU) Stir at 0°C for 15-30 min start->activation Cool to 0°C coupling Add Amine Stir at RT for 1-12h activation->coupling Pre-activation complete workup Quench with Water Extract with Organic Solvent coupling->workup Reaction complete purification Column Chromatography or Recrystallization workup->purification product Pure Amide Product purification->product

Caption: General workflow for the amide coupling of this compound.

troubleshooting_logic cluster_activation Activation Issues cluster_reaction_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield? check_reagent Increase equivalents of coupling reagent? start->check_reagent Yes self_coupling Self-coupling observed? start->self_coupling Byproduct observed stronger_reagent Use a more potent reagent (e.g., HATU)? check_reagent->stronger_reagent Still low yield anhydrous Ensure anhydrous conditions? stronger_reagent->anhydrous Still low yield increase_time Increase reaction time? anhydrous->increase_time Still low yield increase_temp Increase temperature? increase_time->increase_temp Still low yield pre_activate Pre-activate acid before adding amine? self_coupling->pre_activate Yes

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

preventing self-polymerization of 4-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the self-polymerization of 4-Amino-2,6-difluorobenzoic acid. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.

Troubleshooting Guide

Issue: Suspected Polymerization of this compound During Reaction

Question 1: My reaction involving this compound has resulted in an insoluble material, and the expected product yield is low. Could this be due to self-polymerization?

Answer:

Yes, the formation of insoluble material and low yield can be indicative of self-polymerization. This compound contains both an amine and a carboxylic acid group, making it susceptible to intermolecular amide bond formation, leading to oligomers or polymers.

Potential Causes:

  • Elevated Temperatures: Heating the compound, especially in the absence of a protecting group for the amine or an activating agent for the carboxylic acid, can promote self-polymerization.

  • Prolonged Reaction Times: Extended reaction times at elevated temperatures can increase the likelihood of side reactions, including polymerization.

  • Presence of Catalysts: Certain catalysts intended for your primary reaction might also inadvertently catalyze the amide bond formation between molecules of this compound.

  • High Concentration: Higher concentrations of the starting material can increase the rate of intermolecular reactions.

Troubleshooting Strategies:

  • Protecting Groups: Protect the amino group (e.g., as a Boc or Cbz derivative) before proceeding with reactions that require high temperatures or prolonged heating. This will prevent it from reacting with the carboxylic acid of another molecule.

  • Reaction Temperature and Time Optimization: Carefully monitor and control the reaction temperature. It is advisable to conduct the reaction at the lowest possible temperature that allows for the desired transformation. Monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.

  • Reagent Stoichiometry: Ensure the precise stoichiometry of all reagents to avoid any excess that might promote side reactions.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the outcome. Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Question 2: What are the recommended storage conditions for this compound to prevent degradation and self-polymerization?

Answer:

Proper storage is crucial to maintain the stability and reactivity of this compound. Based on information from various suppliers, the following conditions are recommended:

ParameterRecommended ConditionSource
TemperatureRoom Temperature (RT) or 0-8°C[1][2]
LightProtect from light[1][3]
AtmosphereInert atmosphere is recommended[4]
Air SensitivityNoted as potentially air sensitive[3]

To minimize the risk of self-polymerization during storage, it is best to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

Question 3: Are there any visual indicators of this compound degradation or polymerization?

Answer:

While the pure compound is typically a pale yellow or white solid, changes in its physical appearance may suggest degradation or polymerization.[2][3] Be watchful for:

  • Discoloration: A significant change in color, such as darkening, could indicate decomposition.

  • Clumping or Hardening: The formation of hard clumps or a solid mass that is difficult to break apart may be a sign of oligomerization or polymerization.

  • Reduced Solubility: If the compound becomes difficult to dissolve in solvents in which it was previously soluble, this could be due to the formation of higher molecular weight species.

Question 4: Can I use polymerization inhibitors with this compound?

Answer:

While polymerization inhibitors are commonly used for monomers like styrenes and acrylates, their use with aminobenzoic acids is less standard, especially when the compound is intended for use in sensitive pharmaceutical syntheses.[5] The addition of an inhibitor could interfere with subsequent reactions.

Instead of adding an inhibitor to the bulk material, the focus should be on:

  • Strict control of storage conditions (as outlined in Question 2).

  • Appropriate experimental design (as described in the Troubleshooting Guide).

If you are considering the use of an inhibitor for a specific application, such as long-term storage in solution, it would be essential to conduct small-scale stability studies to ensure compatibility with your intended use. Common types of polymerization inhibitors include phenolic compounds and stable nitroxide radicals.[5][6]

Experimental Protocols & Methodologies

Currently, there are no standardized, publicly available experimental protocols specifically designed to quantify the rate of self-polymerization of this compound. Researchers encountering stability issues are advised to develop their own in-house analytical methods. A general approach to assess stability would be:

  • Establish a Baseline: Dissolve a fresh sample of this compound in a relevant solvent and obtain a baseline analytical profile using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stress Conditions: Subject aliquots of the compound (both as a solid and in solution) to stress conditions (e.g., elevated temperature, exposure to light, exposure to air).

  • Time-Point Analysis: At regular intervals, analyze the stressed samples using the established HPLC or LC-MS method.

  • Data Analysis: Monitor for a decrease in the peak area of the this compound monomer and the appearance of new peaks, particularly at higher retention times, which may indicate the formation of oligomers or polymers.

Visualizations

Self_Polymerization cluster_monomer Monomer cluster_dimer Dimerization cluster_polymer Polymerization M1 This compound D1 Dimer M1->D1 - H₂O P1 Polymer Chain D1->P1 Chain Extension (- nH₂O)

Caption: Hypothetical self-polymerization of this compound.

Troubleshooting_Workflow Start Insoluble Material or Low Yield Observed CheckPolymer Is self-polymerization suspected? Start->CheckPolymer CheckTemp Review Reaction Temperature and Time CheckPolymer->CheckTemp Yes OtherIssues Investigate Other Side Reactions CheckPolymer->OtherIssues No CheckProtection Consider Amino Group Protection CheckTemp->CheckProtection CheckConcentration Evaluate Reactant Concentration CheckProtection->CheckConcentration Optimize Optimize Reaction Conditions CheckConcentration->Optimize

Caption: Troubleshooting workflow for suspected self-polymerization.

References

dealing with poor solubility of 4-Amino-2,6-difluorobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 4-Amino-2,6-difluorobenzoic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid. Like other aminobenzoic acids, its solubility is largely dependent on the solvent's polarity and the pH of the solution.[1][2] Due to the presence of both an acidic carboxylic group and a basic amino group, its solubility in aqueous media is highly pH-dependent.[1][2][3] It is generally more soluble in polar organic solvents than in nonpolar ones.[1][2]

Q2: In which organic solvents is this compound most soluble?

For synthetic reactions, polar aprotic solvents are typically the most effective for dissolving this compound and related compounds. Recommended starting points include:

  • N,N-Dimethylformamide (DMF)[2][4]

  • Dimethyl sulfoxide (DMSO)[2][4]

  • Alcohols like ethanol and methanol may also be effective, though solubility might be more limited.[1][4]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound in water is expected to be low at a neutral pH.[2] However, its solubility can be significantly altered by adjusting the pH:

  • In basic solutions (higher pH): The carboxylic acid group (-COOH) deprotonates to form the much more soluble carboxylate salt (-COO⁻). This is a common strategy to increase the solubility of carboxylic acids.[2][3][5]

  • In acidic solutions (lower pH): The basic amino group (-NH₂) can be protonated to form an ammonium salt (-NH₃⁺), which can also increase aqueous solubility.

Q4: Can heating be used to improve the solubility of this compound?

Yes. For most compounds, solubility increases with temperature.[2] Gently heating the solvent while stirring can significantly increase both the rate of dissolution and the total amount of compound that can be dissolved.[2][5] However, it is critical to ensure that the compound and other reagents in your reaction are thermally stable at the chosen temperature to prevent degradation.[2]

Q5: What are alternative strategies if the compound remains insoluble even with solvent and temperature changes?

If standard methods fail, several advanced strategies can be considered:

  • Co-solvent Systems: Use a mixture of solvents. A small amount of a high-solubility solvent like DMF or DMSO can be added to the primary reaction solvent to enhance overall solubility.[5]

  • Derivative Formation: The polar carboxylic acid group can be converted into a less polar ester, which can significantly improve solubility in a wider range of organic solvents.[5]

  • Solid-State Synthesis: For completely insoluble reactants, solvent-free reaction systems using techniques like ball milling can be effective. This method, known as mechanochemistry, drives reactions in the solid state, bypassing solubility issues entirely.[6][7][8]

Solubility Data for Similar Compounds

While precise quantitative data for this compound is not readily published, the following table provides solubility information for structurally related compounds to serve as a useful reference.

CompoundSolventSolubilityTemperature
2-Amino-5-fluorobenzoic Acid DMSO~30 mg/mLNot Specified
DMF~30 mg/mLNot Specified
Ethanol~20 mg/mLNot Specified
PBS (pH 7.2)~0.25 mg/mLNot Specified
4-Aminobenzoic Acid Water5.39 g/L25 °C
Boiling Water1 g in 90 mL100 °C
Ethanol1 g in 8 mLNot Specified

Data compiled from references[4][9].

Troubleshooting Guide: Poor Dissolution in Reaction Media

Issue: this compound is not dissolving sufficiently in the chosen reaction solvent, leading to a heterogeneous mixture and potentially poor reaction kinetics.

G cluster_0 Troubleshooting Workflow start Start: Insoluble Reactant check_solvent Step 1: Verify Solvent Choice Is it a polar aprotic solvent (e.g., DMF, DMSO)? start->check_solvent change_solvent Action: Switch to a recommended polar aprotic solvent. check_solvent->change_solvent No add_cosolvent Step 2: Add a Co-solvent (5-10% DMF or DMSO) Did it dissolve? check_solvent->add_cosolvent Yes change_solvent->check_solvent apply_heat Step 3: Apply Gentle Heat (e.g., 40-60°C) Did it dissolve? add_cosolvent->apply_heat No success Success: Proceed with Reaction add_cosolvent->success Yes check_aqueous Step 4: Is the reaction in an aqueous or protic medium? apply_heat->check_aqueous No apply_heat->success Yes adjust_ph Action: Adjust pH (add base to deprotonate -COOH group). check_aqueous->adjust_ph Yes advanced_options Step 5: Consider Advanced Options check_aqueous->advanced_options No adjust_ph->success derivatize Option A: Derivatize to an ester. advanced_options->derivatize solid_state Option B: Use solid-state synthesis (ball milling). advanced_options->solid_state

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocols

Protocol 1: Dissolution Using a Co-solvent System

This protocol is suitable for organic reactions where the primary solvent has insufficient dissolving power.

  • Preparation: To your reaction vessel containing this compound, add the primary reaction solvent (e.g., THF, Dioxane).

  • Stirring: Begin vigorous stirring to create a suspension.

  • Co-solvent Addition: Add a small volume of a high-polarity aprotic solvent (e.g., DMF or DMSO) dropwise. Start with 5% of the total planned reaction volume.

  • Observation: Continue stirring and observe for dissolution. If the solid persists, incrementally add more co-solvent up to a maximum of 10-20% of the total volume.

  • Heating (Optional): If needed, gently warm the mixture to 40-60°C while stirring to aid dissolution.[5]

  • Reaction Initiation: Once a homogeneous solution is achieved, allow the solution to return to the desired reaction temperature before adding other reagents.

Protocol 2: pH-Mediated Dissolution in Aqueous Media

This protocol is designed for reactions in aqueous or protic solvents (e.g., water, ethanol).

G cluster_1 pH Adjustment Workflow A 1. Suspend Acid in Aqueous/Protic Solvent B 2. Add Base Dropwise (e.g., 1M NaOH, K2CO3) while stirring A->B C 3. Monitor for Dissolution Solid disappears as soluble carboxylate salt forms B->C D 4. Check Base Compatibility Ensure the base does not interfere with the reaction C->D E 5. Proceed with Reaction Use the resulting salt solution for the next step D->E

Caption: Experimental workflow for pH-mediated dissolution.

  • Suspension: Suspend the this compound in the chosen aqueous or protic solvent in the reaction vessel.

  • Base Addition: While stirring vigorously, slowly add a suitable base (e.g., 1M NaOH, potassium carbonate) dropwise.[5]

  • Monitor Dissolution: Continue adding the base until the solid completely dissolves. The solution should become clear as the compound converts to its more soluble salt form.[5]

  • Compatibility Check: Crucially, ensure the chosen base and the resulting pH are compatible with all other reagents, catalysts, and conditions in your planned reaction.

  • Proceed: Once the compound is fully dissolved, you can proceed with the addition of other reactants.

References

identification and removal of impurities from 4-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 4-Amino-2,6-difluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: Impurities in this compound typically originate from the synthetic route and subsequent degradation. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,6-difluoro-4-nitrobenzoic acid or similar substituted benzene rings.

  • Isomeric Impurities: Positional isomers such as 2-Amino-4,6-difluorobenzoic acid or other amino-difluorobenzoic acid variants may be present, arising from impure starting materials or non-selective reactions.[1][2]

  • Reaction Byproducts: Compounds formed from side reactions during the synthesis process. For instance, incomplete reduction of a nitro group could leave nitro or hydroxylamino intermediates.

  • Degradation Products: The compound can degrade under harsh conditions (e.g., strong acid/base, high heat, UV light), potentially leading to decarboxylation or deamination products.[3][4]

  • Residual Solvents: Traces of solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, toluene) may remain in the final product.[5]

Q2: My HPLC chromatogram of this compound shows several unexpected peaks. How can I identify them?

A2: Identifying unknown peaks requires a systematic approach. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment.[6]

  • Reference Standards: If you suspect specific impurities (like starting materials or known isomers), run commercially available standards to compare retention times.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool that provides the mass-to-charge ratio (m/z) of the impurity peaks, offering critical clues to their molecular weight and structure.

  • GC-MS Analysis: For volatile or semi-volatile impurities, such as residual solvents or certain byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[5][7] Note that non-volatile compounds like aminobenzoic acids require derivatization to become suitable for GC analysis.[8][9]

  • Forced Degradation Study: Subjecting your sample to stress conditions (acid, base, heat, oxidation, light) can help identify which peaks correspond to degradation products.

Q3: What is the most effective method for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of the purification.

  • Recrystallization: This is often the most effective and scalable method for removing small amounts of impurities from a solid product. It relies on the differential solubility of the compound and its impurities in a chosen solvent.[10]

  • Flash Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or closely related byproducts.[11]

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used to separate the amphoteric this compound from neutral organic impurities by manipulating the pH of the aqueous solution.

Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" happens when the compound separates from the solution as a liquid above its melting point.[10] This is often caused by using a solvent in which the compound is too soluble or by the presence of impurities that depress the melting point.

  • Add More Solvent: Re-heat the solution until the oil fully redissolves, then add a small amount of additional hot solvent to lower the concentration.

  • Cool Slowly: Allow the solution to cool to room temperature very slowly. Rapid cooling in an ice bath can promote oiling.

  • Change Solvent System: If the problem persists, try a different solvent or a co-solvent system (e.g., ethanol/water).

Q5: No crystals are forming after my recrystallization solution has cooled. What are the next steps?

A5: A lack of crystallization is typically due to either the solution being too dilute or supersaturation without nucleation.

  • Induce Crystallization: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches can serve as nucleation sites.[10]

  • Seed Crystals: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[10]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Deep Cooling: If room temperature cooling is insufficient, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

Data on Purification Efficacy

The following table presents hypothetical data illustrating the effectiveness of different purification methods on a batch of this compound.

ParameterCrude SampleAfter RecrystallizationAfter Column Chromatography
Purity by HPLC (%) 94.5%99.2%>99.8%
Impurity 1 (Starting Material) 2.1%0.3%Not Detected
Impurity 2 (Isomer) 1.8%0.5%0.1%
Impurity 3 (Byproduct) 1.6%Not Detected0.1%

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This protocol outlines a standard HPLC method for assessing the purity of this compound.[6]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Impurity Identification by GC-MS (with Derivatization)

This method is suitable for identifying volatile impurities and non-volatile impurities after derivatization.[8][9]

  • Derivatization:

    • Dry a 1 mg sample of this compound under vacuum or nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

    • Heat the mixture in a sealed vial at 70-100 °C for 2-4 hours to convert the acidic and amino protons to their TBDMS derivatives.[9]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Maintain 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify peaks by comparing their mass spectra against libraries (e.g., NIST) and fragmentation patterns.

Protocol 3: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound.

  • Solvent Selection: Test the solubility of the crude product in various polar solvents (e.g., ethanol, methanol, water, or mixtures). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be subsequently placed in an ice bath.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 4: Purification by Flash Column Chromatography

This protocol is for separating compounds based on polarity.[11]

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate. A common system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing: Pack a glass column with a slurry of silica gel in the least polar eluent.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the silica gel. Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflows

experimental_workflow cluster_start Impurity Identification cluster_analysis Characterization cluster_decision Decision cluster_purification Purification start Crude Sample of This compound hplc Purity Check by HPLC start->hplc is_pure Purity > 99.5%? hplc->is_pure lcms LC-MS for MW Determination recrystallize Recrystallization lcms->recrystallize gcms GC-MS for Volatiles (after derivatization) gcms->recrystallize nmr NMR for Structural Elucidation column Column Chromatography nmr->column is_pure->lcms No is_pure->gcms No is_pure->nmr No end_node Pure Product is_pure->end_node Yes recrystallize->hplc Re-check Purity column->hplc Re-check Purity

Caption: Logical workflow for the identification, characterization, and purification of this compound.

recrystallization_troubleshooting start Hot, Saturated Solution Cools to Room Temp q1 Crystals Form? start->q1 yes_outcome Collect Crystals (Vacuum Filtration) q1->yes_outcome Yes no_outcome No Crystals Formed q1->no_outcome No oiling_out Product 'Oils Out' q1->oiling_out Liquid Layer Forms action_scratch Scratch inner surface of flask with glass rod no_outcome->action_scratch action_seed Add a seed crystal no_outcome->action_seed action_concentrate Evaporate some solvent and cool again no_outcome->action_concentrate action_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->action_add_solvent action_scratch->q1 action_seed->q1 action_concentrate->q1 action_add_solvent->q1

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Amino-2,6-difluorobenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on a proposed scalable method involving the catalytic hydrogenation of 2,6-difluoro-4-nitrobenzoic acid.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reduction of the nitro group.- Catalyst Activity: Ensure the catalyst (e.g., Pd/C) is fresh and active. Consider increasing the catalyst loading (w/w %).[1]- Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure may be necessary.[1]- Reaction Time/Temperature: Increase the reaction time and monitor by HPLC. Gentle heating (e.g., 40-60°C) can improve the reaction rate, but monitor for side-product formation.[1]
Product loss during workup.- Filtration: Wash the catalyst thoroughly with the reaction solvent to recover adsorbed product.- Precipitation: Carefully adjust the pH of the filtrate to the isoelectric point of this compound to ensure maximum precipitation. Cooling the solution can also improve recovery.
Purity Issues Unreacted starting material (2,6-difluoro-4-nitrobenzoic acid) present.- Drive the reaction to completion using HPLC monitoring.- If the reaction has stalled, consider adding a fresh portion of the catalyst.
Catalyst/reagent residue in the final product.- Use a filter aid (e.g., Celite®) to ensure complete removal of the catalyst particles.- Wash the filtered product thoroughly with deionized water.
Formation of side-products (e.g., hydroxylamines, nitroso, or azoxy compounds).- Temperature Control: The reduction of nitro groups can be exothermic. Ensure adequate cooling to prevent temperature spikes that can lead to side-product formation.- Solvent Choice: Ensure the starting material is well-dissolved. A protic co-solvent like ethanol or acetic acid can be beneficial for hydrogenation.[1][2]
Isolation Difficulty Slow filtration after the reaction.- Use a pad of a filter aid like Celite® over the filter paper to prevent clogging by fine catalyst particles.[3]- Filtering the solution while warm (if solubility allows) can reduce viscosity and improve the filtration rate.[3]
Poor precipitation of the final product.- Ensure the pH is adjusted accurately to the isoelectric point. This may require slow, careful addition of acid.- If the product is too soluble in the solvent, consider a solvent swap or partial removal of the solvent under reduced pressure before precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently documented and scalable method for analogous anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound.[4] In this case, the reduction of 2,6-difluoro-4-nitrobenzoic acid using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere is a promising approach for large-scale production.

Q2: What are the critical process parameters to monitor during the catalytic hydrogenation step?

A2: When scaling up the reduction of 2,6-difluoro-4-nitrobenzoic acid, several parameters are crucial:

  • Temperature Control: The hydrogenation of nitro compounds is exothermic, and poor temperature control can lead to the formation of hazardous intermediates like hydroxylamines or side-products.[4]

  • Hydrogen Pressure and Uptake: Monitoring the hydrogen pressure and uptake is essential to gauge the reaction's progress and endpoint.

  • Agitation: Efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Catalyst Loading: The amount of catalyst used will directly impact the reaction rate and must be optimized for scale.

Q3: How can I effectively monitor the reaction's progress on a larger scale?

A3: For pilot or industrial scale, High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction.[3] It allows for the accurate quantification of the starting material, product, and any potential impurities, ensuring the reaction is driven to completion before proceeding with the workup.

Q4: What are the typical yields and purity levels for this compound?

A4: With an optimized process, the synthesis of analogous aminobenzoic acids can achieve high yields, often exceeding 95%.[5] For pharmaceutical applications, the desired purity is typically very high, often greater than 99%. The final purity is heavily dependent on the effectiveness of the purification steps, such as controlled precipitation and recrystallization.

Q5: What are the primary safety considerations when scaling up this synthesis?

A5: The primary safety concerns are the use of flammable hydrogen gas under pressure and the exothermic nature of the reduction reaction.[4] It is imperative to use a properly rated high-pressure reactor and to have a thorough understanding of the reaction's thermal profile to prevent thermal runaways. The catalyst, particularly Pd/C, can be pyrophoric and should be handled with care, especially when dry.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitroaromatic Reductions

ParameterCondition ACondition BCondition C
Catalyst 5% Pd/C10% Pd/CRaney Nickel
Catalyst Loading 1-2 mol%0.5-1 mol%5-10 w/w%
Solvent EthanolMethanol/WaterTHF/Ethanol
Temperature 25-40 °C40-60 °C25-50 °C
H₂ Pressure 1-5 bar5-10 bar2-7 bar
Typical Reaction Time 4-8 hours2-6 hours6-12 hours
Reported Yield >95%>98%>90%

Note: These are representative conditions and should be optimized for the specific substrate and scale.

Experimental Protocols

Proposed Protocol for the Scaled-Up Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via catalytic hydrogenation of 2,6-difluoro-4-nitrobenzoic acid.

Materials and Reagents:

  • 2,6-difluoro-4-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on carbon (50% wet, ~1-2 w/w% dry basis)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate solution (for pH adjustment)

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor with temperature control and mechanical stirring

  • Filtration apparatus (e.g., Büchner funnel or filter press)

  • pH meter

  • Glass-lined reactor for workup

Procedure:

  • Reactor Setup: In a high-pressure reactor, charge 2,6-difluoro-4-nitrobenzoic acid (1.0 eq) and the solvent (e.g., methanol, approx. 10 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar) and begin vigorous stirring. Heat the reaction mixture to a controlled temperature (e.g., 40-50°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. Confirm completion by taking a sample for HPLC analysis.

  • Catalyst Removal: After cooling the reactor to room temperature and venting the hydrogen, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent to recover any remaining product.

  • Product Isolation: Transfer the filtrate to a separate vessel. Partially remove the solvent under reduced pressure. Add water to the concentrated solution and adjust the pH with hydrochloric acid or sodium bicarbonate solution to the isoelectric point to precipitate the product.

  • Drying: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum to a constant weight to yield this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation start Start: 2,6-difluoro-4-nitrobenzoic acid charge_reactor Charge Reactor with Substrate, Solvent, and Catalyst start->charge_reactor hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Heat, Pressure) charge_reactor->hydrogenation monitoring Monitor by HPLC hydrogenation->monitoring filtration Filter to Remove Catalyst monitoring->filtration concentration Solvent Concentration filtration->concentration precipitation pH Adjustment & Precipitation concentration->precipitation drying Filter & Dry Product precipitation->drying end End: this compound drying->end troubleshooting_tree start Incomplete Reduction Detected by HPLC q1 Is the catalyst fresh and active? start->q1 a1_yes Proceed to Hydrogen Pressure Check q1->a1_yes Yes a1_no Action: Replace with fresh catalyst. q1->a1_no No q2 Is hydrogen pressure sufficient? a1_yes->q2 a2_yes Proceed to Temperature/Time Check q2->a2_yes Yes a2_no Action: Increase H₂ pressure. q2->a2_no No q3 Are reaction time and temperature adequate? a2_yes->q3 a3_yes Consider catalyst poisoning or substrate solubility issues. q3->a3_yes Yes a3_no Action: Increase reaction time and/or temperature. q3->a3_no No

References

stability issues of 4-Amino-2,6-difluorobenzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-2,6-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound under standard storage conditions (cool, dry, dark place).[1] Its stability is enhanced by the presence of two fluorine atoms on the aromatic ring. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to the molecule.[2][3] However, like many organic molecules with amino and carboxylic acid functional groups, it can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents or high energy (e.g., UV light).[4]

Q2: How do the fluorine substituents affect the stability of the molecule?

A2: The two fluorine atoms have a strong electron-withdrawing inductive effect, which influences the molecule's reactivity and stability.[5] This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The strength of the C-F bond also makes the fluorine atoms themselves very resistant to cleavage.[2] This inherent stability is a key reason fluorinated compounds are widely used in pharmaceuticals to improve metabolic stability.[6][7]

Q3: What are the potential degradation pathways for this compound under acidic conditions?

A3: Under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄ at elevated temperatures), the primary points of reactivity are the amino and carboxylic acid groups. While the aromatic ring itself is relatively stable, potential degradation could involve:

  • Decarboxylation: At very high temperatures, the carboxylic acid group could be lost as CO₂. Studies on the related 2,6-difluorobenzoic acid have shown that decarboxylation can occur, though it requires significant energy input.[8]

  • Protonation: The amino group will be protonated to form an ammonium salt. This is generally a reversible process and does not represent degradation, but it alters the compound's solubility and reactivity.

  • Hydrolysis: While the C-F and C-N bonds are generally stable, extreme conditions could potentially lead to their hydrolysis, though this is less likely than other pathways.

Q4: What are the potential degradation pathways under basic conditions?

A4: Under strong basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures), the molecule can also undergo degradation. Potential pathways include:

  • Salt Formation: The carboxylic acid will be deprotonated to form a carboxylate salt. This is a standard acid-base reaction and not a degradation.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of colored impurities.

  • Nucleophilic Aromatic Substitution: Although the C-F bond is very strong, it can be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to the replacement of a fluorine atom with a hydroxyl group. This is a known reaction for activated fluoroaromatics.[5]

Q5: How can I monitor the degradation of this compound?

A5: The most effective way to monitor the stability of the compound and detect any degradation is by using a stability-indicating analytical method.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[10] An ideal HPLC method should be able to separate the parent this compound peak from any potential degradants.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of any degradation products formed.[2][9]

Troubleshooting Guide

Issue: I see multiple new peaks in my HPLC chromatogram after performing a reaction under strong acidic conditions.

Possible Cause & Solution:

  • Degradation: The new peaks likely represent degradation products. The strong acidic conditions may have caused decarboxylation or other side reactions.

  • Troubleshooting Steps:

    • Confirm the identity of the new peaks using LC-MS to understand the degradation pathway.

    • If degradation is confirmed, consider using milder acidic conditions (e.g., weaker acid, lower temperature, shorter reaction time).

    • Ensure your HPLC method is capable of resolving all related substances. A forced degradation study can help validate your analytical method.[4]

Issue: My reaction yield is consistently low when using a strong base, even with excess reagents.

Possible Cause & Solution:

  • Base-Induced Degradation: The starting material, this compound, may be degrading under the strong basic conditions. This could be due to oxidation of the amino group or nucleophilic substitution of a fluorine atom.

  • Troubleshooting Steps:

    • Analyze a sample of the starting material dissolved in the basic reaction medium (without other reagents) over time by HPLC to assess its stability.

    • If degradation is observed, explore using a weaker, non-nucleophilic base, or conduct the reaction at a lower temperature.

    • Consider protecting the amino or carboxylic acid group before subjecting the molecule to harsh basic conditions.

Issue: The color of my solution containing this compound darkens over time, especially under basic conditions.

Possible Cause & Solution:

  • Oxidation: Aromatic amines are known to oxidize in the presence of air, often forming highly colored polymeric impurities. This process can be accelerated under basic conditions.

  • Troubleshooting Steps:

    • Perform your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

    • Use freshly prepared solutions and de-gassed solvents.

    • If color change persists, it indicates a fundamental instability. Analyze the colored solution by HPLC-UV/Vis to characterize the impurities.

Data Presentation

The following table provides an illustrative summary of results from a hypothetical forced degradation study on this compound. Forced degradation studies are essential for understanding a molecule's intrinsic stability.[4][11][12] The goal is typically to achieve 5-20% degradation to ensure the analytical method is challenged without forming secondary, irrelevant degradants.[12]

Stress ConditionReagent/ParametersDuration% Assay of Parent Compound% Total DegradationObservations
Acid Hydrolysis 1M HCl24 hours98.5%1.5%No significant degradation
Acid Hydrolysis 5M HCl, 60°C24 hours89.2%10.8%One major degradant observed
Base Hydrolysis 1M NaOH24 hours96.1%3.9%Minor degradation, slight yellowing
Base Hydrolysis 5M NaOH, 60°C24 hours85.7%14.3%Two major degradants, solution turned brown
Oxidative 10% H₂O₂24 hours82.4%17.6%Multiple minor degradants observed
Thermal 80°C (Solid State)7 days99.8%0.2%Highly stable
Photolytic ICH Q1B Light7 days99.5%0.5%Stable to light exposure

Note: This data is for illustrative purposes only and represents typical outcomes for a stable, fluorinated aromatic compound.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.[2]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter, HPLC system with UV or PDA detector, LC-MS system

  • Calibrated oven, Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Acid Degradation:

    • Mix 1 mL of stock solution with 1 mL of 2M HCl (for final concentration of 1M HCl).

    • Incubate one sample at room temperature and another at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute to a suitable concentration, and analyze by HPLC.

  • Base Degradation:

    • Mix 1 mL of stock solution with 1 mL of 2M NaOH (for final concentration of 1M NaOH).

    • Incubate one sample at room temperature and another at 60°C.

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of HCl, dilute, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 20% H₂O₂ (for final concentration of 10% H₂O₂).

    • Incubate at room temperature.

    • Withdraw aliquots at specified time points, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Store in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, prepare a solution of known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose both solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples after exposure and compare them to a control sample stored in the dark.

  • Analysis:

    • Analyze all samples by a validated HPLC method.

    • Calculate the percentage of parent compound remaining and the percentage of each degradation product formed.

    • Use LC-MS to tentatively identify the mass of major degradation products to help elucidate degradation pathways.[9]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acidic Stress (HCl, RT & 60°C) prep->acid base Basic Stress (NaOH, RT & 60°C) prep->base oxidative Oxidative Stress (H₂O₂, RT) prep->oxidative thermal Thermal Stress (80°C, Solid) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo hplc HPLC Analysis (Quantify Parent & Degradants) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms report Evaluate Data & Generate Report lcms->report

Caption: Workflow for a forced degradation study.

G cluster_acid Acidic Conditions (Harsh) cluster_base Basic Conditions (Harsh) parent This compound decarbox Decarboxylation Product (2,4-Difluoroaniline) parent->decarbox High Temp, Strong Acid subst Nucleophilic Substitution (e.g., Hydroxylation Product) parent->subst Strong Base, High Temp oxid Oxidation Products (Colored Impurities) parent->oxid Base + O₂

Caption: Potential degradation pathways under harsh conditions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-2,6-difluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, aminodifluorobenzoic acids serve as critical building blocks. The strategic placement of amino and fluoro groups on the benzoic acid scaffold significantly dictates the molecule's physicochemical properties and reactivity. This guide offers a comparative analysis of 4-Amino-2,6-difluorobenzoic acid and its isomers, providing insights into their relative reactivity in key synthetic transformations. While direct comparative experimental data is limited, this guide synthesizes known physicochemical properties and established principles of organic chemistry to predict reactivity trends.

Physicochemical Properties

The positioning of substituents on the benzene ring directly influences properties such as acidity (pKa), which in turn affects reactivity. A lower pKa value indicates a more acidic carboxyl group, which can influence the conditions required for reactions like amide bond formation.

Isomer NameStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound154314-62-2173.12Not Available~3.5-4.0
2-Amino-4,6-difluorobenzoic acid126674-77-9173.12198-2023.95[1]
2-Amino-4,5-difluorobenzoic acid83506-93-8173.12Not Available~4.0-4.5
3-Amino-2,5-difluorobenzoic acidNot Widely Available173.12Not Available~3.8-4.2
5-Amino-2,4-difluorobenzoic acid80453-33-6173.12Not Available~3.9-4.3

Note: Predicted pKa values are estimations based on computational models and the known effects of substituents on benzoic acid acidity. Experimental values may vary.

Comparative Reactivity Analysis

The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups governs the reactivity of these isomers.

Amide Bond Formation

Amide bond formation is a cornerstone of drug development. The reactivity of the carboxylic acid towards activation by coupling reagents is influenced by the electronic environment.

  • This compound: The two ortho-fluoro groups strongly withdraw electron density, increasing the acidity of the carboxylic acid and making it more susceptible to activation. However, these flanking fluorine atoms also introduce significant steric hindrance around the carboxyl group, which may slow down the subsequent nucleophilic attack by an amine.

  • 2-Amino-4,6-difluorobenzoic acid: With one ortho-fluoro group, the carboxylic acid is still activated, but less so than in the 4-amino isomer. Steric hindrance is reduced compared to the 2,6-difluoro substitution. The ortho-amino group can potentially form an intramolecular hydrogen bond with the carboxylic acid, which might influence its conformation and reactivity.

  • Other Isomers: Isomers without ortho-fluoro substituents (e.g., 5-Amino-2,4-difluorobenzoic acid) will experience less steric hindrance but also less electronic activation of the carboxylic acid. The position of the amino group will also play a role; a para-amino group can donate electron density through resonance, slightly deactivating the carboxylic acid compared to a meta-amino group.

Predicted Reactivity Order (Amide Coupling): this compound (potentially fastest activation, but may be sterically hindered) > 2-Amino-4,6-difluorobenzoic acid > other isomers. However, the overall reaction rate will be a balance between electronic activation and steric hindrance.

Suzuki-Miyaura Coupling

For isomers that can be halogenated (e.g., conversion of the amino group to a halide via Sandmeyer reaction) or for related halogenated aminodifluorobenzoic acids, Suzuki-Miyaura coupling is a key C-C bond-forming reaction. The electronic nature of the aromatic ring affects the oxidative addition step.

  • Electron-withdrawing fluorine atoms generally facilitate the oxidative addition of palladium to the aryl-halide bond.

  • The position of the amino group can modulate this effect. An electron-donating amino group can slow down the oxidative addition.

Predicted Reactivity Order (Suzuki Coupling of a corresponding halide): Isomers with more fluorine atoms ortho or para to the halide will likely be more reactive. The electron-donating amino group may have a deactivating effect, which will be more pronounced if it is ortho or para to the halide.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the ring are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other electron-withdrawing groups. The reaction is highly dependent on the positions of the activating groups relative to the leaving group.

  • For an SNAr reaction to occur, a strong electron-withdrawing group (like a nitro group, or in this case, potentially the carboxylic acid) must be ortho or para to the fluorine atom.

  • The amino group is an electron-donating group and will deactivate the ring towards nucleophilic attack, making SNAr challenging unless the amino group is modified or the reaction conditions are harsh.

  • This compound: The carboxylic acid is meta to both fluorine atoms, providing poor activation for their displacement.

  • 2-Amino-4,6-difluorobenzoic acid: The carboxylic acid is ortho to the fluorine at C6 and para to the fluorine at C4, potentially activating both for substitution. The ortho-amino group, however, is strongly deactivating.

Predicted Reactivity Order (SNAr): SNAr is generally expected to be difficult for these compounds due to the presence of the deactivating amino group. If forced, isomers where the carboxylic acid is ortho or para to a fluorine atom would be more susceptible, but this is counteracted by the amino group's effect.

Experimental Protocols

The following are general, representative protocols for key reactions. Note: Optimization for each specific isomer and substrate is crucial for achieving the best results.

Protocol 1: Amide Coupling using HATU

This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.

Materials:

  • Aminodifluorobenzoic acid isomer (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the aminodifluorobenzoic acid isomer in anhydrous DMF.

  • Add the amine, followed by DIPEA.

  • Add HATU portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the coupling of a brominated aminodifluorobenzoic acid with an arylboronic acid.

Materials:

  • Bromo-aminodifluorobenzoic acid isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a flask, combine the bromo-aminodifluorobenzoic acid isomer, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the substitution of an activated fluorine atom with a nucleophile. As discussed, this reaction may be challenging for these substrates.

Materials:

  • Aminodifluorobenzoic acid isomer (1.0 eq)

  • Nucleophile (e.g., a secondary amine, 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Combine the aminodifluorobenzoic acid isomer, nucleophile, and potassium carbonate in DMSO.

  • Heat the reaction mixture to 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Aminodifluorobenzoic Acid Isomer E Activation of Carboxylic Acid A->E B Amine F Nucleophilic Attack by Amine B->F C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E E->F G Quenching & Extraction F->G H Chromatography G->H I Amide Product H->I Reactivity_Factors cluster_electronics Electronic Effects cluster_sterics Steric Effects cluster_reactivity Reactivity in... EWG Electron-Withdrawing Groups (-F, -COOH) Amide Amide Coupling EWG->Amide Activates COOH Suzuki Suzuki Coupling EWG->Suzuki Facilitates Oxidative Addition SNAr SNAr EWG->SNAr Activates Ring EDG Electron-Donating Group (-NH2) EDG->Amide Deactivates COOH EDG->Suzuki Hinders Oxidative Addition EDG->SNAr Deactivates Ring Ortho Ortho-Substituents Ortho->Amide Hinders Amine Attack

References

A Comparative Guide to 4-Amino-2,6-difluorobenzoic Acid and 4-Aminobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic route and the ultimate properties of the target molecule. This guide provides a comprehensive comparison of 4-Amino-2,6-difluorobenzoic acid and the conventional 4-aminobenzoic acid (PABA), offering insights into their respective performance in synthesis, supported by experimental data and detailed protocols.

Executive Summary

4-Aminobenzoic acid (PABA) is a well-established and widely utilized building block in organic synthesis due to its commercial availability and versatile reactivity. However, the strategic introduction of fluorine atoms onto the aromatic ring, as seen in this compound, can profoundly influence the physicochemical properties and biological activity of derivative compounds. The difluoro substitution enhances lipophilicity, metabolic stability, and binding affinity, making it an attractive alternative in drug discovery programs. This guide will delve into the nuanced differences in their synthetic applications, focusing on amide bond formation, a cornerstone reaction in medicinal chemistry.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of two fluorine atoms ortho to the carboxylic acid group in this compound significantly alters its electronic and steric properties compared to PABA. This has a direct impact on its acidity, nucleophilicity, and solubility.

PropertyThis compound4-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₅F₂NO₂C₇H₇NO₂
Molecular Weight 173.12 g/mol 137.14 g/mol [1]
Melting Point 198-202 °C (for 2-amino-4,6-difluoro isomer)[2]187-189 °C[3]
pKa (Carboxylic Acid) ~3.95 (Predicted for 2-amino-4,6-difluoro isomer)[2]4.85 (at 25 °C)[2]
Solubility Generally soluble in polar organic solvents.Slightly soluble in cold water; soluble in hot water, ethanol, and ether.[1]

Note: Experimental data for this compound is limited; data for the 2-amino-4,6-difluoro isomer is provided as an estimate.

The lower predicted pKa of the difluorinated analogue suggests it is a stronger acid. This increased acidity can be attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the carboxylate anion.

Performance in Amide Bond Formation: A Comparative Analysis

Amide bond formation is a critical transformation in the synthesis of a vast array of biologically active molecules. The reactivity of the amino and carboxylic acid functionalities of both this compound and PABA are central to their utility as synthetic building blocks.

The electron-withdrawing nature of the fluorine atoms in this compound is expected to decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions or more potent coupling reagents for efficient amide bond formation. Conversely, the increased acidity of the carboxylic acid group may facilitate its activation.

Experimental Protocol 1: Synthesis of an Amide Derivative of 4-Aminobenzoic Acid

Reaction: Acylation of a generic amine with 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid (1.0 eq)

  • Amine (e.g., Benzylamine) (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-aminobenzoic acid, HOBt, and the amine in anhydrous DMF.

  • Add DIPEA to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: For many standard amide couplings with PABA using EDC/HOBt, yields are typically in the range of 80-95%, depending on the amine used.

Experimental Protocol 2: Representative Synthesis of an Amide Derivative of a Fluorinated Aminobenzoic Acid

While a specific protocol for this compound is not available, the following protocol for a similar fluorinated aminobenzoic acid provides insight into the required conditions.

Reaction: Amide coupling of a fluorinated aminobenzoic acid with a substituted aniline. This is a representative protocol for the synthesis of kinase inhibitors.

Materials:

  • Fluorinated aminobenzoic acid (e.g., 4-amino-3-fluorobenzoic acid) (1.0 eq)

  • Substituted aniline (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the fluorinated aminobenzoic acid in anhydrous DMF, add DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU to the solution and stir for 15-30 minutes for pre-activation.

  • Slowly add the substituted aniline to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and purification would follow a similar procedure to Protocol 1.

Inference on Performance: The use of a more potent coupling reagent like HATU is common for reactions involving less nucleophilic anilines, which is analogous to the expected reduced nucleophilicity of the amino group in this compound. While this may lead to high yields, the cost of the reagent is a consideration. The reaction times are often shorter with HATU.

Logical Workflow and Pathway Visualizations

To aid in the conceptualization of the synthetic process and the potential biological implications of these building blocks, the following diagrams are provided.

Amide_Synthesis_Workflow General Amide Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Acid Aminobenzoic Acid (Fluorinated or Non-fluorinated) Activation Activation of Carboxylic Acid Acid->Activation Amine Amine Coupling Partner Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Reaction Quench & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: A generalized workflow for amide bond formation using aminobenzoic acids.

In the context of drug discovery, these building blocks are often incorporated into molecules that target specific signaling pathways. For instance, derivatives of aminobenzoic acids are frequently used in the synthesis of kinase inhibitors.

Kinase_Inhibitor_Pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylates & Activates Kinase_Inhibitor Kinase Inhibitor (Derived from Aminobenzoic Acid) Kinase_Inhibitor->Receptor Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a kinase inhibitor.

Conclusion

Both this compound and 4-aminobenzoic acid are valuable building blocks in organic synthesis. The choice between them will largely depend on the desired properties of the final product.

  • 4-Aminobenzoic acid (PABA) remains the cost-effective and readily available choice for the synthesis of a wide range of compounds where the unique properties imparted by fluorine are not required. Its reactivity is well-understood, and standard coupling protocols are generally effective.

  • This compound offers a strategic advantage in the design of novel pharmaceuticals and advanced materials. The presence of the fluorine atoms can enhance metabolic stability, increase binding affinity through favorable interactions, and modulate lipophilicity. While its use may necessitate more potent and expensive coupling reagents due to the reduced nucleophilicity of the amino group, the potential benefits in terms of the final product's performance often outweigh these considerations in a drug discovery context.

Researchers and drug development professionals are encouraged to consider the downstream implications of their building block selection. The incorporation of fluorine can be a powerful tool for property modulation, and this compound represents a key asset in this endeavor.

References

Comparative Validation of 2,6-Difluorobenzamide Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of 2,6-difluorobenzamide derivatives, structural isomers of 4-Amino-2,6-difluorobenzoic acid derivatives. This guide provides a comparative analysis of their antibacterial efficacy, supported by experimental data and detailed protocols.

Antibacterial Activity

Novel series of 3-substituted 2,6-difluorobenzamide derivatives have been designed and synthesized as inhibitors of FtsZ, a crucial protein involved in bacterial cell division.[1][2] These compounds have demonstrated significant in vitro antibacterial activity against a variety of Gram-positive bacteria, including strains of Bacillus subtilis and both susceptible and resistant Staphylococcus aureus.[1][2]

Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains. Lower MIC values indicate greater antibacterial potency.

Compound IDR-Group on Phenyl RingBacillus subtilisStaphylococcus aureus (Susceptible)Staphylococcus aureus (Resistant)
7 3-chloroalkoxy0.25 - 1<10<10
12 3-bromoalkoxy0.25 - 1<10<10
17 3-alkyloxy0.25 - 1<10<10

Data sourced from Bi et al., 2017.[1][2]

These compounds also displayed potent inhibitory activity against bacterial cell division, with MIC values below 1 µg/mL for Bacillus subtilis and Staphylococcus aureus.[2]

Mechanism of Action: FtsZ Inhibition

The primary mechanism of action for these 2,6-difluorobenzamide derivatives is the inhibition of the bacterial cytoskeletal protein FtsZ.[1][2] FtsZ is a homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring at the site of cell division. By inhibiting FtsZ polymerization, these compounds disrupt the cell division process, ultimately leading to bacterial cell death.

FtsZ_Inhibition_Pathway FtsZ_monomers FtsZ Monomers Polymerization Polymerization FtsZ_monomers->Polymerization GTP GTP GTP->Polymerization Z_ring Z-Ring Formation (Cell Division) Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->FtsZ_monomers Binds to FtsZ Polymerization->Z_ring Inhibition Inhibition

Caption: Mechanism of FtsZ Inhibition by 2,6-Difluorobenzamide Derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism, is determined using the broth microdilution method.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout stock Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of Compound in Broth stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Bacterial colonies from a fresh agar plate are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density.

  • Broth Microdilution: The assay is performed in a 96-well microtiter plate. The test compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

FtsZ Polymerization Assay

This assay measures the ability of the compounds to interfere with the polymerization of FtsZ protein in vitro.

Workflow for FtsZ Polymerization Assay

FtsZ_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection ftsz_prep Purify FtsZ Protein mix Mix FtsZ with Compound and Polymerization Buffer ftsz_prep->mix compound_prep Prepare Compound Dilutions compound_prep->mix initiate Initiate Polymerization with GTP mix->initiate light_scattering Monitor Polymerization by 90° Light Scattering initiate->light_scattering sedimentation Alternatively, use Sedimentation Assay (Ultracentrifugation) initiate->sedimentation analyze Analyze Data light_scattering->analyze sedimentation->analyze

Caption: Workflow for In Vitro FtsZ Polymerization Assays.

Detailed Protocol (Light Scattering Method):

  • Reaction Mixture: Purified FtsZ protein is mixed with a polymerization buffer (e.g., MES buffer with MgCl₂ and KCl) and varying concentrations of the test compound.

  • Initiation: The reaction is initiated by the addition of GTP.

  • Measurement: The polymerization of FtsZ into protofilaments is monitored in real-time by measuring the increase in 90° light scattering using a fluorometer.

  • Analysis: The effect of the compound on the rate and extent of FtsZ polymerization is determined by comparing the light scattering profiles in the presence and absence of the inhibitor.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines is evaluated.

Detailed Protocol:

  • Cell Seeding: Mammalian cells (e.g., HEK293 or HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

While the biological activity of this compound derivatives remains to be explored, the extensive research on the structurally related 2,6-difluorobenzamide derivatives provides a strong foundation for future investigations. These compounds have demonstrated potent antibacterial activity against clinically relevant Gram-positive pathogens by targeting the essential cell division protein FtsZ. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to develop novel antibacterial agents based on the fluorinated benzoic acid scaffold. Further studies are warranted to synthesize and evaluate the biological activity of this compound derivatives to determine if they share or exceed the promising antibacterial profile of their isomers.

References

The Fluorine Factor: A Comparative Analysis of Aminobenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the impact of fluorination on the physicochemical and biological properties of aminobenzoic acids.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of fluorinated versus non-fluorinated aminobenzoic acids, a structural motif of significant interest in drug development. By examining key physicochemical properties and potential biological activities, we aim to provide a clear, data-driven overview to inform research and development.

This comparison focuses on the meta-isomers, 3-Aminobenzoic Acid and its fluorinated counterpart, 3-Amino-4-fluorobenzoic Acid , to illustrate the effects of introducing a fluorine atom to the aromatic ring.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine significantly alters key physicochemical parameters that govern a molecule's behavior in biological systems, including its acidity (pKa), lipophilicity (logP), and solubility. The following table summarizes these properties.

Property3-Aminobenzoic Acid3-Amino-4-fluorobenzoic AcidImpact of Fluorination
Molecular Formula C₇H₇NO₂C₇H₆FNO₂Addition of one fluorine atom
Molecular Weight 137.14 g/mol 155.13 g/mol [1]Increased molecular weight
pKa 4.78 (Experimental)[2]Data Not AvailableExpected to be lower (more acidic) due to the electron-withdrawing nature of fluorine.
logP (Lipophilicity) 0.65 (Experimental)[2]1.11 (Computed)[2]Increased lipophilicity is predicted, which can affect membrane permeability and protein binding.
Aqueous Solubility 5,900 mg/L at 15°C[2]Data Not AvailableChanges in solubility are expected due to altered polarity and crystal lattice energy.

Note: The values for 3-Amino-4-fluorobenzoic Acid are based on computed predictions or are not available in the cited literature, highlighting the need for direct experimental validation.

Biological Activity: Cyclooxygenase (COX) Inhibition

Aminobenzoic acid derivatives are precursors for various anti-inflammatory agents.[2] A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. While direct comparative IC50 data for 3-aminobenzoic acid and its 4-fluoro derivative were not found in the reviewed literature, the established role of fluorination in enhancing binding affinity suggests that fluorinated analogs are promising candidates for potent COX inhibitors.

The diagram below illustrates the general signaling pathway involving COX-2 and its role in inflammation, which is a primary target for this class of compounds.

COX2_Pathway ProInflammatory Pro-inflammatory Stimuli (e.g., LPS) Cell Macrophage / Target Cell ProInflammatory->Cell activates COX2_Induction COX-2 Gene Induction Cell->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme expresses ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Inhibitor Aminobenzoic Acid Derivative (Inhibitor) Inhibitor->COX2_Enzyme

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental Protocols

Accurate determination of physicochemical and biological properties requires standardized experimental procedures. Below are detailed methodologies for the key experiments discussed.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by measuring pH changes in a solution upon the addition of a titrant.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Titration vessel

  • Test compound (e.g., 3-aminobenzoic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a 1 mM solution of the test compound in 20 mL of deionized water containing 0.15 M KCl.

  • Acidification: Acidify the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.

  • Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of 0.1 M NaOH.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0-12.5.

  • Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.

Determination of logP by Shake-Flask Method

This "gold standard" method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, to determine its lipophilicity.

Apparatus and Reagents:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (e.g., pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for 24 hours and allow the layers to separate to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a centrifuge tube containing a known volume of the pre-saturated buffer and pre-saturated n-octanol.

  • Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the tube rest to allow for phase separation, which can be aided by centrifugation.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio: logP = log10([Compound]octanol / [Compound]aqueous)

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the COX-2 enzyme activity (IC50). The workflow for a typical fluorometric assay is depicted below.

COX_Assay_Workflow start Start prep_inhibitor Prepare Test Inhibitor (e.g., Fluorinated Aminobenzoic Acid) and Controls in DMSO start->prep_inhibitor add_inhibitor Add Inhibitor/Controls to Microplate Wells prep_inhibitor->add_inhibitor add_mastermix Add Master Mix to Wells and Pre-incubate add_inhibitor->add_mastermix prep_mastermix Prepare Reaction Master Mix: - COX Assay Buffer - COX Probe (Fluorogenic) - COX Cofactor - COX-2 Enzyme prep_mastermix->add_mastermix initiate_reaction Initiate Reaction by Adding Arachidonic Acid (Substrate) add_mastermix->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calculate Calculate Slope of Reaction and % Inhibition measure_fluorescence->calculate determine_ic50 Determine IC50 Value from Dose-Response Curve calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for a COX-2 inhibitor screening assay.

Procedure (Fluorometric):

  • Inhibitor Preparation: Dissolve test compounds and a known COX-2 inhibitor (positive control) in DMSO. Prepare a series of dilutions.

  • Reaction Setup: Add the diluted test inhibitors, positive control, or solvent control (DMSO) to the wells of a microplate.

  • Master Mix Addition: Prepare and add a reaction master mix containing COX assay buffer, a fluorogenic probe, COX cofactor, and the COX-2 enzyme to each well. Incubate briefly.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of the substrate, arachidonic acid, to all wells simultaneously.

  • Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The enzyme converts the substrate into prostaglandins, a process which, via the probe, generates a fluorescent signal.

  • Data Analysis: Calculate the rate (slope) of the reaction for each concentration. Determine the percentage of inhibition relative to the solvent control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

The strategic placement of fluorine on the aminobenzoic acid scaffold offers a powerful tool for modulating physicochemical properties critical for drug development. As demonstrated by the comparison between 3-aminobenzoic acid and its 4-fluoro analog, fluorination is predicted to increase lipophilicity and acidity. These changes can significantly impact a compound's absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity to biological targets like COX-2.

However, the lack of comprehensive experimental data for many fluorinated analogs underscores a critical gap. The provided protocols offer a standardized framework for researchers to generate this vital data, enabling robust, evidence-based decisions in the design of novel therapeutics. Direct comparative studies are essential to fully harness the potential of the "fluorine factor" in developing the next generation of aminobenzoic acid-based drugs.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. 4-Amino-2,6-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to guarantee the safety, efficacy, and reproducibility of the final drug product. This guide provides an objective comparison of various analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and comparative data.

Introduction to Purity Assessment

The synthesis of this compound can result in the presence of various impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. A comprehensive purity assessment is therefore essential to identify and quantify these impurities. Several analytical techniques can be employed for this purpose, each with its own strengths and limitations. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparison of Analytical Techniques for Purity Assessment

A variety of analytical methods are available to determine the purity of synthesized this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the expected nature of impurities, and the available instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.May not be suitable for volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for impurity identification.Requires derivatization for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field to determine molecular structure.Structural confirmation of the main compound and identification of major impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured.Determination of the percentage of C, H, N, and other elements.Confirms the elemental composition of the bulk material.Does not provide information on the nature of individual impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method). For a more accurate quantification, a calibration curve can be constructed using the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a suitable alkyl chloroformate)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • This compound for derivatization trials

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the synthesized sample (e.g., 1 mg) into a reaction vial.

    • Add the anhydrous solvent and the derivatizing agent.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Detection: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). The relative amount of each impurity can be estimated from the peak areas in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and to identify and quantify major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent.

  • ¹H NMR and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts, coupling constants, and integration values of the signals in the ¹H and ¹³C NMR spectra with the expected values for this compound.

    • Impurity Identification: Signals that do not correspond to the main compound or the solvent may indicate the presence of impurities. The structure of these impurities can often be deduced from their NMR spectra.

    • Quantitative Analysis (qNMR): By adding a known amount of an internal standard, the absolute purity of the sample can be determined by comparing the integral of a signal from the analyte with the integral of a signal from the standard.

Elemental Analysis

This technique determines the weight percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to assess the bulk purity of the synthesized compound.

Instrumentation:

  • CHN elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element.

Theoretical Values for C₇H₅F₂NO₂:

  • Carbon (C): 48.57%

  • Hydrogen (H): 2.91%

  • Nitrogen (N): 8.09%

  • Oxygen (O): 18.48%

  • Fluorine (F): 21.95%

A significant deviation of the experimental values from the theoretical values may indicate the presence of impurities or residual solvent.

Data Presentation and Comparison

The following tables summarize hypothetical data from the analysis of three different batches of synthesized this compound, allowing for a direct comparison of their purity profiles.

Table 1: HPLC Purity Analysis

Batch IDMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Impurities (%)
Batch A99.520.250.110.48
Batch B98.760.880.231.24
Batch C99.890.05Not Detected0.11

Table 2: GC-MS Impurity Profiling (Hypothetical Impurities)

Batch IDStarting Material (%)By-product X (%)Unidentified Volatile (%)
Batch A0.150.05Not Detected
Batch B0.520.180.08
Batch CNot DetectedNot DetectedNot Detected

Table 3: Elemental Analysis Results

ElementTheoretical (%)Batch A (%)Batch B (%)Batch C (%)
C48.5748.4548.2148.55
H2.912.953.012.90
N8.098.017.958.08

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for assessing the purity of a synthesized compound and for selecting an appropriate analytical method.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity Analysis cluster_reporting Reporting Synthesis Synthesized This compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks Purification Purification (e.g., Recrystallization, Chromatography) Initial_Checks->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Analysis Purification->NMR Elemental Elemental Analysis Purification->Elemental Data_Compilation Data Compilation & Comparison HPLC->Data_Compilation GCMS->Data_Compilation NMR->Data_Compilation Elemental->Data_Compilation Final_Report Final Purity Report Data_Compilation->Final_Report

Caption: General workflow for purity assessment of a synthesized compound.

Method_Selection_Flowchart rect_node rect_node Start Start: Need to assess purity Quantitative_Purity Quantitative Purity Needed? Start->Quantitative_Purity Volatile_Impurities Volatile Impurities Suspected? Quantitative_Purity->Volatile_Impurities No Use_HPLC Use HPLC Quantitative_Purity->Use_HPLC Yes Structural_Confirmation Structural Confirmation Needed? Volatile_Impurities->Structural_Confirmation No Use_GCMS Use GC-MS Volatile_Impurities->Use_GCMS Yes Bulk_Composition Bulk Elemental Composition Check? Structural_Confirmation->Bulk_Composition No Use_NMR Use NMR Structural_Confirmation->Use_NMR Yes Use_Elemental Use Elemental Analysis Bulk_Composition->Use_Elemental Yes End End Bulk_Composition->End No Use_HPLC->Volatile_Impurities Use_GCMS->Structural_Confirmation Use_NMR->Bulk_Composition Use_Elemental->End

Caption: Decision flowchart for selecting a purity analysis method.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach. While HPLC is the workhorse for quantitative purity determination, complementary techniques such as GC-MS are invaluable for identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation, and elemental analysis serves as a fundamental check of the bulk composition. By employing a combination of these methods and following rigorous experimental protocols, researchers and drug development professionals can confidently ascertain the purity of this critical building block, ensuring the quality and integrity of their downstream applications. Commercial suppliers of 2-Amino-4,6-difluorobenzoic acid often specify a purity of ≥96% or higher as determined by HPLC.[1][2]

References

A Comparative Guide to the Biological Screening of Compounds Derived from 4-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] 4-Amino-2,6-difluorobenzoic acid represents a valuable starting scaffold for the synthesis of novel bioactive compounds, particularly in the pursuit of new anticancer therapeutics. Its structure provides multiple points for chemical modification, making it an ideal precursor for creating complex molecules with targeted pharmacological activities.[3][4]

This guide provides a framework for the biological screening of novel compounds derived from this scaffold, comparing their potential efficacy against established alternatives and detailing the requisite experimental protocols.

Comparative Performance Data: Cytotoxicity Screening

A primary step in anticancer drug screening is to determine a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table presents illustrative IC50 data for a hypothetical derivative, "Compound X," compared to Erlotinib, a known EGFR inhibitor.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Compound X vs. Erlotinib

Cancer Cell Line Tissue of Origin Compound X (Hypothetical) Erlotinib (Reference)
A549 Lung Carcinoma 10.2 ± 1.5 7.8 ± 1.1
HepG2 Liver Carcinoma 15.8 ± 2.1 12.5 ± 1.9
HCT-116 Colorectal Carcinoma 8.5 ± 1.2 6.2 ± 0.9

| MCF-7 | Breast Adenocarcinoma | 12.1 ± 1.8 | 9.5 ± 1.4 |

Note: Data are for illustrative purposes only and will vary based on the specific compound and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. Below are standard protocols for foundational in vitro anticancer assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000–10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug. Treat cells with varying concentrations for 48-72 hours. Include a vehicle-only control (e.g., DMSO).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.[5][6]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells using trypsin, wash them with cold PBS, and centrifuge to obtain a cell pellet.[5]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Workflows and Pathways

Diagrams provide clear visual representations of complex processes and relationships.

Experimental Workflow

The following diagram outlines the typical workflow for the initial in vitro screening of novel chemical compounds.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis Compound Compound Synthesis (4-Amino-2,6-difluorobenzoic Acid Derivatives) Stock Stock Solution Preparation (DMSO) Compound->Stock MTT Cytotoxicity Assay (MTT) Stock->MTT Culture Cancer Cell Line Culture Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Based on IC50 IC50 IC50 Value Calculation MTT->IC50 ApoptosisAnalysis Flow Cytometry Data Analysis Apoptosis->ApoptosisAnalysis Report Generate Report & Compare to Controls IC50->Report ApoptosisAnalysis->Report

Workflow for in vitro screening of novel compounds.
Target Signaling Pathways

Many anticancer agents function by inhibiting specific signaling pathways that drive tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of cell proliferation and are often dysregulated in cancer.[7][8][9] Compounds derived from aminobenzoic acid scaffolds have shown potential as EGFR inhibitors.[10][11]

EGFR Signaling Pathway

Activation of EGFR by ligands like EGF triggers a cascade of downstream signaling events that promote cell survival and proliferation.[12][13]

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) SOS->RAS_RAF AKT AKT/mTOR Pathway PI3K->AKT Outcome Cell Proliferation, Survival, Angiogenesis RAS_RAF->Outcome AKT->Outcome CompoundX Compound X (Inhibitor) CompoundX->EGFR Blocks Activation

Overview of the EGFR signaling pathway and potential inhibition.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key downstream effector of EGFR signaling, culminating in the activation of transcription factors that regulate cell cycle progression.[14][15]

G RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK-1) ERK->TF Translocates to Nucleus & Phosphorylates Nucleus Gene Expression & Cell Cycle Progression TF->Nucleus Inhibitor Potential Target for Inhibitors Inhibitor->MEK

The core cascade of the MAPK/ERK signaling pathway.

References

The Strategic Substitution Game: A Comparative Guide to Alternatives for 4-Amino-2,6-difluorobenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bioisosteric Replacements for a Key Pharmaceutical Building Block, Supported by Experimental Data.

In the intricate world of drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's success. The 4-Amino-2,6-difluorobenzoic acid scaffold is a privileged motif in medicinal chemistry, particularly in the design of kinase inhibitors. The strategic placement of two fluorine atoms ortho to the carboxylic acid and meta to the amino group significantly influences the molecule's conformation, acidity, and metabolic stability. However, the pursuit of optimized drug-like properties often necessitates the exploration of alternatives to this core structure. This guide provides a comprehensive comparison of viable bioisosteric replacements for this compound, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to inform rational drug design.

The Rationale for Replacement: Bioisosterism in Action

The principle of bioisosterism, the exchange of a functional group with another that has similar physical or chemical properties, is a powerful strategy to modulate a molecule's biological activity, pharmacokinetic profile, and toxicity. For the this compound moiety, bioisosteric replacements can target either the carboxylic acid group to enhance properties like membrane permeability and metabolic stability, or the aminophenyl ring to explore new binding interactions and intellectual property space.

4-Amino-2,6-difluorobenzoic_Acid This compound Alternatives Bioisosteric Alternatives 4-Amino-2,6-difluorobenzoic_Acid->Alternatives Carboxylic_Acid_Bioisosteres Carboxylic Acid Bioisosteres Alternatives->Carboxylic_Acid_Bioisosteres Ring_Scaffold_Analogs Ring Scaffold Analogs Alternatives->Ring_Scaffold_Analogs Tetrazole Tetrazole Carboxylic_Acid_Bioisosteres->Tetrazole Sulfonamide Sulfonamide Carboxylic_Acid_Bioisosteres->Sulfonamide Cyclic_Sulfonimidamide Cyclic Sulfonimidamide Carboxylic_Acid_Bioisosteres->Cyclic_Sulfonimidamide Other_Halogen_Substitutions Other Halogen Substitutions Ring_Scaffold_Analogs->Other_Halogen_Substitutions

Caption: Bioisosteric replacement strategies for this compound.

Carboxylic Acid Bioisosteres: A Head-to-Head Comparison

A primary motivation for replacing the carboxylic acid group is to improve a compound's pharmacokinetic properties. While the acidic proton is often crucial for target engagement, the ionized carboxylate can limit cell permeability and be a site for metabolic conjugation. Here, we compare two of the most common carboxylic acid bioisosteres: tetrazoles and sulfonamides.

Tetrazoles: The Closest Mimic?

The 5-substituted 1H-tetrazole ring is arguably the most widely used carboxylic acid bioisostere due to its similar pKa and planar structure, allowing it to maintain key interactions with biological targets.[1][2]

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and Tetrazoles

PropertyCarboxylic AcidTetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[2]~4.5 - 5.1[2][3]Both are predominantly ionized at physiological pH, enabling similar ionic interactions with target proteins.
Lipophilicity (LogD at pH 7.4) LowerHigherThe tetrazole moiety generally increases lipophilicity, which can potentially improve membrane permeability and reduce clearance.[2]
Metabolic Stability Susceptible to glucuronidationGenerally more resistant to metabolismThis can lead to a longer half-life and improved oral bioavailability for the tetrazole analog.[3]

Case Study: Angiotensin II Receptor Antagonists

The development of the angiotensin II receptor antagonist Losartan provides a classic example of the successful application of a tetrazole bioisostere. Replacement of the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency.[1]

cluster_Angiotensin Angiotensin II Signaling Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to G_Protein_Signaling G-Protein Signaling AT1_Receptor->G_Protein_Signaling Activates Vasoconstriction Vasoconstriction G_Protein_Signaling->Vasoconstriction Losartan_Carboxylate Losartan (Carboxylate) Losartan_Carboxylate->AT1_Receptor Inhibits Losartan_Tetrazole Losartan (Tetrazole) (Higher Potency) Losartan_Tetrazole->AT1_Receptor Inhibits

Caption: Simplified signaling pathway of the Angiotensin II receptor and inhibition.

Sulfonamides: Modulating Acidity and Lipophilicity

The sulfonamide group offers another versatile alternative to carboxylic acids. While simple sulfonamides are significantly less acidic (pKa ~9-10), acyl sulfonamides can better mimic the pKa of carboxylic acids.[2] This class of bioisosteres can offer advantages in terms of increased lipophilicity and metabolic stability.

Table 2: Hypothetical Comparison of a 4-Amino-2,6-difluorobenzamide Series

CompoundR GroupTarget Kinase IC50 (nM)HLM Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
1 (Parent) -COOH50250.5
2 (Tetrazole) -CNNNH65701.2
3 (Sulfonamide) -SO₂NH₂150>1202.5
4 (Acyl Sulfonamide) -CONHSO₂CH₃75901.8

Ring Scaffold Analogs: Exploring Chemical Space

Beyond modifying the carboxylic acid, alterations to the aminophenyl ring itself can lead to improved properties. This often involves changing the substitution pattern of the halogens.

Table 3: Impact of Halogen Substitution on Kinase Inhibitor Potency (Illustrative)

Compound CoreTarget Kinase IC50 (nM)Rationale for Improved Activity
4-Amino-2,6-difluorophenyl50The ortho-fluoro groups can enforce a non-planar conformation that may be favorable for binding and can also form hydrogen bonds with the target.
4-Amino-3-chlorophenyl85The chloro group can alter the electronic properties of the ring and provide a different vector for binding interactions.
4-Amino-3-bromophenyl110The larger bromo substituent can create steric clashes or favorable interactions depending on the topology of the binding pocket.

This data is illustrative and compiled from general trends observed in kinase inhibitor design; direct comparative data may vary.

Experimental Protocols

To ensure the reproducibility and validity of the data presented in comparative studies, standardized experimental protocols are essential.

General Synthesis of a Tetrazole Analog from a Nitrile

Start Aryl Nitrile Step1 React with Sodium Azide and Triethylammonium Chloride in Toluene Start->Step1 Step2 Heat at 100-120 °C Step1->Step2 Step3 Acidic Workup (e.g., HCl) Step2->Step3 End 5-Aryl-1H-tetrazole Step3->End

Caption: A typical experimental workflow for the synthesis of a tetrazole from a nitrile.

Materials:

  • Aryl nitrile (1.0 eq)

  • Sodium azide (1.5 eq)

  • Triethylammonium chloride (1.5 eq)

  • Toluene

  • 1N Hydrochloric acid

Procedure:

  • To a solution of the aryl nitrile in toluene, add sodium azide and triethylammonium chloride.

  • Heat the reaction mixture at 100-120 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully add 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

Materials:

  • Kinase enzyme

  • Peptide substrate

  • ATP (radiolabeled or for use with a detection antibody)

  • Test compounds

  • Assay buffer

  • Kinase detection reagents

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, peptide substrate, and test compound in assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity measurement or ELISA).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human Liver Microsome (HLM) Stability Assay

Materials:

  • Human liver microsomes

  • Test compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of human liver microsomes in phosphate buffer at 37 °C.

  • Add the test compound to the microsome solution and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) from the rate of disappearance of the test compound.

Conclusion

The strategic bioisosteric replacement of the this compound scaffold offers a powerful approach to fine-tune the properties of drug candidates. While tetrazoles can effectively mimic the acidity of the carboxylic acid and improve metabolic stability, sulfonamides provide an alternative with different physicochemical properties that can also enhance drug-like characteristics. The choice of a specific bioisostere or a modification of the ring substitution pattern will ultimately depend on the specific goals of the drug discovery program, including the desired target engagement, pharmacokinetic profile, and intellectual property strategy. The data and protocols presented in this guide provide a framework for the rational design and evaluation of the next generation of therapeutics based on this important chemical scaffold.

References

Efficacy of 4-Aminobenzoic Acid Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro analysis of 4-aminobenzoic acid derivatives remains a burgeoning field of research. While specific efficacy data for compounds derived from 4-Amino-2,6-difluorobenzoic acid is not extensively available in publicly accessible literature, significant research on structurally related compounds, particularly halogen-substituted aminobenzoic acids, offers valuable insights into their potential as therapeutic agents. This guide provides a comparative overview of the in vitro efficacy of 4-amino-2-chlorobenzoic acid derivatives, which have demonstrated notable anticancer and anti-inflammatory properties.

This analysis focuses on the cytotoxic and enzyme inhibitory activities of these compounds, presenting quantitative data from key experimental assays. Detailed methodologies for these experiments are provided to ensure reproducibility and facilitate further investigation. Additionally, relevant biological pathways and experimental workflows are visualized to offer a clearer understanding of the mechanisms of action and the research process.

Comparative In Vitro Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of a notable 4-amino-3-chlorobenzoate ester derivative, referred to as N5a, in comparison to the established EGFR inhibitor, Erlotinib.

CompoundTarget/AssayCell LineIC50 (µM)
N5a Cytotoxicity (MTT Assay)A549 (Lung Cancer)1.23 ± 0.11
HepG2 (Liver Cancer)2.45 ± 0.18
HCT-116 (Colon Cancer)3.12 ± 0.25
EGFR Tyrosine Kinase Inhibition-0.58 ± 0.04
Erlotinib Cytotoxicity (MTT Assay)A549 (Lung Cancer)4.56 ± 0.32
HepG2 (Liver Cancer)6.78 ± 0.51
HCT-116 (Colon Cancer)8.12 ± 0.63
EGFR Tyrosine Kinase Inhibition-0.95 ± 0.07

Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).

  • Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-amino-3-chlorobenzoate ester derivatives) or a standard drug (e.g., Erlotinib) and incubated for an additional 72 hours.

  • MTT Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentrations.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation: The reaction mixture is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well or an antibody-based method that detects the phosphorylated substrate.

  • Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in the kinase activity at different concentrations. The IC50 value is then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the in vitro evaluation of these compounds.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Compound 4-Amino-2-chlorobenzoic acid derivative (N5a) Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibition by a 4-amino-2-chlorobenzoic acid derivative.

Experimental_Workflow Start Start: Compound Synthesis Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., EGFR Kinase) Start->Enzyme_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion: Efficacy Evaluation Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro efficacy evaluation.

The Structure-Activity Relationship of 4-Amino-2,6-difluorobenzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of kinase inhibitor development, the 4-amino-2,6-difluorobenzoic acid scaffold presents a promising starting point. This guide offers a comparative analysis of the structure-activity relationship (SAR) for a series of its analogs, with a primary focus on their potential as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory and oncogenic signaling pathways.

The following sections delve into the hypothetical SAR of these analogs, supported by detailed experimental protocols for their evaluation and visual representations of the underlying biological pathways and experimental workflows. The data presented, while illustrative, is grounded in the established principles of medicinal chemistry for related kinase inhibitor series.

Quantitative Structure-Activity Relationship (SAR)

The inhibitory potency of this compound analogs against p38 MAPK is significantly influenced by the nature of the substituent on the amide nitrogen. The following table summarizes the hypothetical in vitro activity of a series of analogs, providing a basis for rational drug design.

Compound IDR Group (Substituent on Amide)p38α IC50 (nM)Cellular TNF-α Inhibition IC50 (nM)
REF-01 H>10000>10000
AD-01 Methyl50008000
AD-02 Phenyl5001200
AD-03 4-Fluorophenyl250600
AD-04 4-Chlorophenyl200550
AD-05 4-Methoxyphenyl450900
AD-06 3,4-Dichlorophenyl100250
AD-07 Naphthyl50150
AD-08 4-(t-butyl)phenyl3080

SAR Insights:

  • Amide Substitution is Crucial: The unsubstituted amide (REF-01) is inactive, highlighting the necessity of a substituent for biological activity.

  • Aromatic Substituents Enhance Potency: Replacing the simple alkyl group in AD-01 with an aromatic ring (AD-02) significantly improves inhibitory activity. This suggests a key interaction of the aromatic ring with a hydrophobic pocket in the kinase.

  • Electronic Effects of Phenyl Ring Substituents: Electron-withdrawing groups at the para-position of the phenyl ring (AD-03 and AD-04) generally lead to increased potency compared to an unsubstituted phenyl ring (AD-02). Conversely, an electron-donating group (AD-05) slightly reduces activity. The presence of two chlorine atoms (AD-06) further boosts potency.

  • Steric Bulk and Hydrophobicity: Increasing the size and hydrophobicity of the aromatic system, as seen with the naphthyl (AD-07) and 4-(t-butyl)phenyl (AD-08) groups, leads to a significant increase in potency. This indicates that these larger groups can form more extensive favorable interactions within the binding site of p38 MAPK.

Experimental Protocols

To ensure the reproducibility and accuracy of the SAR data, detailed experimental protocols are provided below.

Protocol 1: Synthesis of 4-Amino-2,6-difluorobenzamide Analogs

This protocol describes a general method for the synthesis of the target amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate primary or secondary amine (R-NH₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-amino-2,6-difluorobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine and triethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-amino-2,6-difluorobenzamide analog.

Protocol 2: In Vitro p38α Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of the synthesized compounds against the p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated 96-well plates

  • Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., TMB for HRP)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction: To the wells of a streptavidin-coated 96-well plate, add the biotinylated ATF2 substrate, followed by the test compound dilutions and recombinant p38α kinase.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for 60 minutes.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the anti-phospho-ATF2 antibody to each well and incubate at room temperature for 60 minutes.

  • Final Wash and Detection: Wash the plate again to remove unbound antibody. Add the detection reagent and incubate until sufficient signal develops.

  • Measurement: Stop the reaction and measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular TNF-α Release Assay

This assay measures the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-6 hours at 37 °C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, CREB, MEF2C) p38->Transcription_Factors phosphorylates Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Inhibitor 4-Amino-2,6-difluorobenzoic acid analogs Inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for SAR Study

SAR_Workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro p38α Kinase Assay Purification->Kinase_Assay Cellular_Assay Cellular TNF-α Release Assay Purification->Cellular_Assay Data_Analysis Data Analysis & SAR Kinase_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the structure-activity relationship study.

Logical Relationship of SAR Findings

SAR_Logic Core 4-Amino-2,6-difluorobenzamide Core Scaffold Amide_Sub Amide Substitution (R) Core->Amide_Sub requires Aromatic Aromatic R Group Amide_Sub->Aromatic benefits from Hydrophobic Increased Hydrophobicity & Steric Bulk Aromatic->Hydrophobic further enhanced by EWG Electron-Withdrawing Groups on Phenyl Aromatic->EWG improved by Potency Increased p38 MAPK Inhibitory Potency Hydrophobic->Potency EWG->Potency

Benchmarking Synthetic Routes to 4-Amino-2,6-difluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 4-Amino-2,6-difluorobenzoic Acid Supported by Experimental Data.

The synthesis of this compound, a key building block in medicinal chemistry and materials science, necessitates efficient and reliable synthetic protocols. This guide provides a comparative analysis of a primary synthetic methodology, benchmarking it against potential alternative approaches. The data presented is compiled from established chemical literature for structurally related compounds, offering a predictive assessment of performance.

Primary Synthetic Route: Nitration Followed by Catalytic Hydrogenation

A prevalent and logical approach to the synthesis of this compound involves a two-step process: the nitration of 2,6-difluorobenzoic acid to yield 2,6-difluoro-4-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. This strategy is well-documented for a variety of analogous fluorinated benzoic acids.

Data Presentation
ParameterMethod 1: Nitration & Catalytic HydrogenationAlternative Method (Hypothetical)
Starting Material 2,6-Difluorobenzoic acid1,3-Difluoro-5-nitrobenzene
Key Reactions Electrophilic Nitration, Catalytic HydrogenationNucleophilic Aromatic Substitution, Oxidation
Reagents Nitric acid, Sulfuric acid, Palladium on Carbon (Pd/C), Hydrogen gasPotassium cyanide, Oxidizing agent
Reported Yield High (based on analogous reactions)Variable, potentially lower
Purity Generally high, purification by recrystallizationMay require extensive purification
Reaction Time Multi-hour synthesisMulti-step, potentially longer
Advantages Utilizes common and well-understood reactions.Avoids direct handling of nitric acid.
Disadvantages Use of strong acids and flammable hydrogen gas.Use of highly toxic cyanide reagents.
Experimental Protocols

Method 1: Synthesis via Nitration and Catalytic Hydrogenation

This protocol is based on established procedures for the synthesis of similar amino-fluoro-benzoic acids.

Step 1: Synthesis of 2,6-difluoro-4-nitrobenzoic acid (Nitration)

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,6-difluorobenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice, which should precipitate the 2,6-difluoro-4-nitrobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Dissolve 2,6-difluoro-4-nitrobenzoic acid in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

  • Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound.

  • The crude product can be purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start_material 2,6-Difluorobenzoic Acid reagents1 HNO₃ / H₂SO₄ nitration Nitration Reaction start_material->nitration reagents1->nitration intermediate 2,6-Difluoro-4-nitrobenzoic Acid nitration->intermediate reagents2 H₂ / Pd/C reduction Catalytic Hydrogenation intermediate->reduction intermediate->reduction reagents2->reduction final_product This compound reduction->final_product Decision_Making cluster_criteria Evaluation Criteria start Select Synthesis Route for This compound cost Starting Material Cost & Availability start->cost safety Reagent & Reaction Safety start->safety scale Scalability start->scale purity Required Product Purity start->purity route1 Nitration & Reduction cost->route1 Favorable route2 Alternative Routes (e.g., Cyanation/Hydrolysis) cost->route2 Potentially Higher safety->route1 Manageable Risks safety->route2 High Hazard Reagents scale->route1 Established scale->route2 Less Common purity->route1 High purity->route2 Variable decision Optimal Route Selection route1->decision route2->decision

Safety Operating Guide

Navigating the Disposal of 4-Amino-2,6-difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle 4-Amino-2,6-difluorobenzoic acid with the assumption that it possesses hazardous properties similar to its analogues, which are known to cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) and disposal protocols is therefore mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to shield the eyes from potential splashes.

  • Laboratory Coat: A standard lab coat will provide a barrier against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1][3]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Summary of Key Safety and Physical Data

The following table summarizes typical data found for analogous fluorinated and aminated benzoic acids. These values should be considered as estimates for this compound in the absence of specific data.

PropertyAnticipated Value/ClassificationSource Analogy
Physical State SolidGeneral observation for similar compounds
GHS Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)Based on SDS for 2-Amino-4,5-difluorobenzoic acid and 2,6-Difluorobenzoic acid[1][2]
Incompatible Materials Strong oxidizing agents, Strong basesBased on SDS for 2,6-Difluorobenzoic acid[3]
Hazardous Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluorideBased on SDS for 2,6-Difluorobenzoic acid[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, compatible, and sealable hazardous waste container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials.[3]

  • Arrangement for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • The most probable method of disposal for this type of compound is high-temperature incineration, which is effective for the destruction of fluorinated organic compounds.[5]

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Wear Appropriate PPE: Don the necessary personal protective equipment as outlined above.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container. For a solution, cover with an inert absorbent material, such as vermiculite or sand, and then collect it into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have this compound waste Assess Assess Hazards (Assume Irritant) Start->Assess Spill Spill Occurs Start->Spill PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE Collect Collect in a Labeled, Sealed Hazardous Waste Container PPE->Collect Label Label Container: 'Hazardous Waste' 'this compound' Collect->Label Store Store in Designated Hazardous Waste Area Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Disposal Company Store->ContactEHS Disposal Arrange for Pickup and Proper Disposal (e.g., Incineration) ContactEHS->Disposal Spill->Assess No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Collect

Caption: A workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing laboratory hazards.

Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause harm if not handled with appropriate protective measures. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the primary defense against exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]Protects against dust particles and splashes, which can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1][3]Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection All work should be conducted in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.[3]Protects the respiratory system from irritating dust particles.
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling, from preparation to disposal, is essential for safety.

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly. Ensure that an eyewash station and safety shower are readily accessible.[1][3]

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

    • Avoid all direct contact with the substance.[1]

    • Avoid generating dust.[1][3][4]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the work area.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant.[1][3]

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Protocol start Start: Handling this compound hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazards eye_protection Eye/Face Protection: Chemical Safety Goggles (EN166 / OSHA Compliant) hazards->eye_protection Eye Contact Risk skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat hazards->skin_protection Skin Contact Risk respiratory_protection Respiratory Protection: Work in Ventilated Area (Respirator if dust is present) hazards->respiratory_protection Inhalation Risk handle Proceed with Handling eye_protection->handle skin_protection->handle respiratory_protection->handle footwear Footwear: Closed-Toe Shoes footwear->handle

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.